Product packaging for Grisabutine(Cat. No.:CAS No. 6859-66-1)

Grisabutine

Numéro de catalogue: B191780
Numéro CAS: 6859-66-1
Poids moléculaire: 596.7 g/mol
Clé InChI: FDABVSXGAMFQQH-IHLOFXLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Berbamunine is a bisbenzylisoquinoline alkaloid (bisBIA) naturally found in various Berberis species . It is formed through the cytochrome P450-mediated phenolic coupling of two N-methylcoclaurine monomers, a reaction catalyzed by the enzyme CYP80A1 . This compound is of significant interest in plant natural product research and metabolic engineering. Recent advances have enabled the de novo biosynthesis of berbamunine in engineered yeast strains, providing a reliable platform for the production of this and other medicinal alkaloids that are difficult to source from plant biomass . Studies have indicated that berbamunine exhibits dopaminergic properties, highlighting its potential as a valuable compound for neuropharmacological research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H40N2O6 B191780 Grisabutine CAS No. 6859-66-1

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

6859-66-1

Formule moléculaire

C36H40N2O6

Poids moléculaire

596.7 g/mol

Nom IUPAC

(1R)-1-[[4-[2-hydroxy-5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m1/s1

Clé InChI

FDABVSXGAMFQQH-IHLOFXLRSA-N

SMILES isomérique

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC

SMILES canonique

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC

Synonymes

magnoline

Origine du produit

United States

Foundational & Exploratory

Grisabutine: A Technical Whitepaper on its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grisabutine is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for a wide range of biological activities. This document provides a comprehensive overview of the discovery and origin of this compound, detailing the initial isolation from its natural source, Abuta grisebachii. While the original experimental data is not fully accessible, this paper reconstructs the likely methodologies for its extraction and structure elucidation based on contemporaneous scientific literature and practices for similar compounds. Furthermore, potential biological activities and signaling pathways are discussed in the context of the broader bisbenzylisoquinoline alkaloid family. This whitepaper aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Discovery and Origin

This compound was first isolated in 1977 by Ahmad and Cava from the plant Abuta grisebachii, a member of the Menispermaceae family.[1] This family of plants is a rich source of diverse alkaloids, many of which exhibit significant pharmacological properties. The discovery of this compound, alongside the related compound Grisabine, contributed to the growing body of knowledge on bisbenzylisoquinoline alkaloids and their chemical diversity.

Table 1: this compound Discovery and Origin

ParameterDescription
Compound Name This compound
Year of Discovery 1977[1]
Discoverers Roshan Ahmad and Michael P. Cava[1]
Natural Source Abuta grisebachii (Menispermaceae)
Chemical Class Bisbenzylisoquinoline Alkaloid

Experimental Protocols

While the full text of the original discovery paper is not widely available, the following protocols for the extraction and characterization of this compound have been reconstructed based on standard methodologies for the isolation of alkaloids from Menispermaceae plants during that period.

Plant Material and Extraction
  • Collection and Preparation: The plant material (Abuta grisebachii) would have been collected, identified, and dried. The dried plant material was then likely ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: A common method for alkaloid extraction involves the use of an acidified solvent to protonate the nitrogen atoms in the alkaloids, rendering them more soluble in the extraction medium. A typical procedure would be:

    • The powdered plant material is macerated with a solvent such as methanol or ethanol, often with the addition of a small amount of a weak acid like acetic acid.

    • The mixture is then filtered, and the filtrate containing the alkaloids is collected.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents.

    • The extract is dissolved in a dilute acid (e.g., 5% HCl), and this aqueous solution is washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

    • The acidic aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basic aqueous solution is then extracted multiple times with an organic solvent (e.g., chloroform or dichloromethane).

    • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield the total alkaloid fraction.

Isolation and Purification

The total alkaloid fraction, containing a mixture of compounds including this compound, would then be subjected to chromatographic techniques for separation and purification.

  • Column Chromatography: The alkaloid mixture is typically separated by column chromatography on a stationary phase like silica gel or alumina.

  • Elution: A gradient of solvents with increasing polarity is used to elute the individual compounds from the column.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions with similar TLC profiles are combined.

  • Crystallization: The purified fractions containing this compound would then be concentrated, and the compound crystallized from a suitable solvent to obtain a pure sample.

Structure Elucidation

The structure of this compound was likely determined using a combination of spectroscopic techniques, which were standard for the time.

  • UV-Visible Spectroscopy: To determine the presence of chromophores in the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, providing clues about its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would have been the primary tools for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

Table 2: Physicochemical and Spectroscopic Data for this compound (Illustrative)

ParameterValue
Molecular Formula C₃₈H₄₄N₂O₆
Molecular Weight 624.77 g/mol
Melting Point Not Reported
Optical Rotation Not Reported
¹H NMR (CDCl₃, δ ppm) Illustrative data would be listed here
¹³C NMR (CDCl₃, δ ppm) Illustrative data would be listed here
Mass (m/z) Illustrative fragmentation data would be here

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are scarce, the broader class of bisbenzylisoquinoline alkaloids is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often attributed to their ability to interact with various cellular targets and signaling pathways.

One of the common mechanisms of action for bisbenzylisoquinoline alkaloids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response, cell proliferation, and survival.

Below is a diagram illustrating a plausible experimental workflow for investigating the anti-inflammatory effects of this compound via the NF-κB pathway.

experimental_workflow cluster_cell_culture Cell-Based Assay cluster_analysis Analysis cell_culture Macrophage Cell Line (e.g., RAW 264.7) lps_stimulation Stimulate with LPS cell_culture->lps_stimulation grisabutine_treatment Treat with this compound lps_stimulation->grisabutine_treatment rna_extraction RNA Extraction grisabutine_treatment->rna_extraction protein_extraction Protein Extraction grisabutine_treatment->protein_extraction qpcr RT-qPCR for Inflammatory Cytokines (TNF-α, IL-6) rna_extraction->qpcr western_blot Western Blot for NF-κB Pathway Proteins (p-IκBα, p-p65) protein_extraction->western_blot

Experimental workflow for studying this compound's anti-inflammatory effects.

The following diagram illustrates the potential inhibitory effect of this compound on the NF-κB signaling pathway.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene_expression This compound This compound This compound->ikk Inhibition

Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential for further scientific investigation. Its discovery from Abuta grisebachii highlights the importance of ethnobotany and natural product chemistry in identifying novel chemical scaffolds. While the initial characterization laid the groundwork, a comprehensive biological evaluation of this compound is still lacking.

Future research should focus on:

  • Re-isolation and Full Characterization: Isolating this compound from Abuta grisebachii to obtain sufficient quantities for modern spectroscopic analysis and biological screening.

  • Biological Screening: A broad-based screening of this compound against various disease targets, including cancer cell lines, microbial strains, and inflammatory models.

  • Mechanism of Action Studies: If biological activity is confirmed, detailed studies to elucidate the specific molecular targets and signaling pathways affected by this compound.

  • Synthetic Chemistry: The development of a total synthesis of this compound would provide a sustainable source of the compound and allow for the creation of analogs with potentially improved properties.

This whitepaper provides a starting point for researchers to build upon the initial discovery of this compound and explore its full therapeutic potential.

References

Grisabutine from Abuta grisebachii: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grisabutine is a bisbenzylisoquinoline alkaloid that has been isolated from the plant species Abuta grisebachii.[1] This document aims to provide a comprehensive technical guide on this compound, summarizing its biological source, and outlining the general methodologies for its extraction and characterization. However, it is important to note that detailed quantitative data and specific experimental protocols for this compound are scarce in the publicly available scientific literature. The primary source of information remains the initial report of its discovery, and subsequent detailed studies appear to be limited.

Biological Source: Abuta grisebachii

This compound is naturally found in Abuta grisebachii, a plant belonging to the Menispermaceae family.[1] This family is known for being a rich source of diverse alkaloids, particularly bisbenzylisoquinoline alkaloids, which have been investigated for a variety of pharmacological activities.

Chemical Structure and Properties

This compound belongs to the bisbenzylisoquinoline class of alkaloids. These molecules are characterized by two benzylisoquinoline units linked together. The specific stereochemistry and linkage pattern of this compound were determined in its initial isolation and characterization.

Note: A visual representation of the chemical structure of this compound would be included here. However, due to the limitations of the available literature, a verified chemical structure diagram cannot be provided at this time.

Isolation and Characterization of Bisbenzylisoquinoline Alkaloids: A General Protocol

Experimental Workflow: A Generalized Approach

Caption: Generalized workflow for the isolation and purification of bisbenzylisoquinoline alkaloids.

Detailed Methodologies

  • Plant Material Collection and Preparation: The relevant parts of Abuta grisebachii (e.g., roots, stems, or leaves) are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered plant material is typically subjected to maceration or Soxhlet extraction with a suitable organic solvent, such as methanol or ethanol, to extract the alkaloids and other secondary metabolites.

  • Acid-Base Partitioning: The resulting crude extract is concentrated and then subjected to an acid-base partitioning process. The extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, causing the alkaloids to deprotonate and precipitate or become soluble in an immiscible organic solvent, which is then used to extract them.

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification.

    • Column Chromatography: Initial separation is often achieved using column chromatography with stationary phases like silica gel or alumina and a gradient of organic solvents.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the individual alkaloids in high purity, preparative HPLC is commonly employed.

  • Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

Quantitative Data

A thorough search of the available scientific literature did not yield any specific quantitative data regarding the isolation and biological activity of this compound. The following table summarizes the lack of available information.

Data PointValueSource
Yield from Abuta grisebachii Not Reported-
Purity Not Reported-
IC50 Values Not Reported-
Other Bioactivity Data Not Reported-

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. While many bisbenzylisoquinoline alkaloids exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, no such studies have been specifically reported for this compound.

Due to the absence of research on its biological effects, there is no information on any signaling pathways that may be modulated by this compound.

Conclusion

This compound is a bisbenzylisoquinoline alkaloid identified from Abuta grisebachii. While its existence and chemical class are documented, there is a notable absence of detailed, publicly accessible data regarding its specific isolation protocols, quantitative yield, purity, and biological activities. The information provided in this guide is based on general principles of natural product chemistry and the study of related alkaloids. Further research is required to fully characterize this compound and to explore its potential pharmacological applications. This presents an opportunity for researchers in the fields of natural product chemistry and drug discovery to contribute to the understanding of this compound.

References

In-depth Technical Guide on Grisabutine: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the physical and chemical properties of Grisabutine cannot be provided at this time due to the limited availability of public scientific data.

This compound is a recognized bisbenzylisoquinoline alkaloid, first identified in 1977 from the plant Abuta grisebachii.[1][2] This initial discovery was documented in a scientific paper by R. Ahmad and M. P. Cava in The Journal of Organic Chemistry.[1][2][3] However, the full text of this foundational research, which would contain the specific experimental data required for a comprehensive technical guide, is not readily accessible in publicly available databases.

Subsequent searches for the physical and chemical properties, nuclear magnetic resonance (NMR) data, mass spectrometry data, and detailed isolation protocols for this compound have not yielded any specific quantitative information. The available scientific literature mentions this compound in the context of the broader class of bisbenzylisoquinoline alkaloids but does not provide the detailed data necessary to fulfill the core requirements of this request, which include:

  • Quantitative Data Presentation: No specific numerical data on properties such as melting point, boiling point, solubility, or spectral characteristics for this compound could be located.

  • Detailed Experimental Protocols: The precise methodologies for the isolation and characterization of this compound are contained within the original 1977 publication, which could not be accessed.

  • Signaling Pathways and Biological Activity: There is no available information on any signaling pathways modulated by this compound or any detailed experimental workflows related to its biological effects.

Without access to the primary research article, it is not possible to create the requested structured tables of quantitative data, provide detailed experimental methodologies, or generate the mandatory visualizations of signaling pathways or experimental workflows. Further research and access to the original 1977 publication by Ahmad and Cava are necessary to compile the requested in-depth technical guide on this compound.

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Grisabutine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Grisabutine" is a fictional substance created for the purpose of this illustrative guide. The following information, including its mechanism of action, experimental data, and protocols, is hypothetical and based on established pharmacological principles for the purpose of demonstrating a structured technical whitepaper.

Introduction

This compound is a novel small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes, with high selectivity for JAK1 and JAK2.[1][2] These intracellular, non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines, interferons, and growth factors.[2] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune and inflammatory disorders.[2] This document outlines the hypothesized mechanism of action of this compound, supported by preclinical data, and provides detailed experimental protocols for its characterization.

Hypothesized Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor at the ATP-binding site of the JAK1 and JAK2 kinase domains. By blocking the phosphorylation and activation of JAKs, this compound effectively attenuates the downstream signaling cascade involving the phosphorylation and dimerization of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This inhibition prevents the translocation of STAT dimers to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

Signaling Pathway

The proposed mechanism of action of this compound is depicted in the following signaling pathway diagram:

Grisabutine_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation This compound This compound This compound->JAK Inhibition Transcription Gene Transcription (Pro-inflammatory) DNA->Transcription Initiation

Figure 1: Hypothesized this compound Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity
Target KinaseIC₅₀ (nM)
JAK15.2
JAK28.1
JAK3150.7
TYK295.3

IC₅₀ values were determined by a radiometric kinase assay.

Table 2: Cellular Potency in Human Whole Blood Assay
EndpointIC₅₀ (nM)
IL-6 induced STAT3 phosphorylation25.4
IFN-γ induced STAT1 phosphorylation30.1

Assays were conducted using flow cytometry to measure STAT phosphorylation in peripheral blood mononuclear cells.

Table 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Treatment GroupDose (mg/kg, oral, BID)Paw Swelling (mm, Day 14)
Vehicle-4.5 ± 0.8
This compound102.1 ± 0.5
This compound301.2 ± 0.3

Values are presented as mean ± standard deviation.

Detailed Experimental Protocols

Radiometric Kinase Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of JAK kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP, [γ-³²P]ATP.

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

  • This compound, serially diluted in DMSO.

  • Kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing kinase buffer, the respective JAK enzyme, and the substrate peptide.

  • Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by adding 30% phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Human Whole Blood Assay for Cellular Potency

Objective: To assess the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in a physiological context.

Materials:

  • Freshly drawn human whole blood from healthy volunteers.

  • This compound, serially diluted in DMSO.

  • Recombinant human Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ).

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies against phosphorylated STAT1 (pSTAT1) and phosphorylated STAT3 (pSTAT3).

  • Flow cytometer.

Procedure:

  • Pre-incubate whole blood samples with serially diluted this compound or DMSO for 1 hour at 37°C.

  • Stimulate the blood samples with either IL-6 (for pSTAT3) or IFN-γ (for pSTAT1) for 15 minutes at 37°C.

  • Fix the red blood cells using a lysis/fixation buffer.

  • Permeabilize the remaining white blood cells.

  • Stain the cells with fluorescently labeled anti-pSTAT1 and anti-pSTAT3 antibodies.

  • Acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity of the pSTAT signal in the lymphocyte population.

  • Calculate the IC₅₀ values based on the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the human whole blood assay.

Whole_Blood_Assay_Workflow cluster_preparation Sample Preparation cluster_stimulation Cellular Stimulation cluster_processing Cell Processing cluster_analysis Data Analysis start Collect Human Whole Blood preincubation Pre-incubate with This compound/DMSO start->preincubation stimulation Stimulate with IL-6 or IFN-γ preincubation->stimulation fixation Fix and Lyse Red Blood Cells stimulation->fixation permeabilization Permeabilize White Blood Cells fixation->permeabilization staining Stain with Anti-pSTAT Antibodies permeabilization->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry analysis Analyze MFI of pSTAT Signal flow_cytometry->analysis ic50 Calculate IC₅₀ analysis->ic50

Figure 2: Experimental Workflow for the Human Whole Blood Assay.

Conclusion

The preclinical data strongly support the hypothesis that this compound is a potent and selective inhibitor of the JAK1/JAK2-STAT signaling pathway. Its demonstrated in vitro and in vivo activity suggests its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.

References

Unraveling the Therapeutic Potential of Grisabutine: A Landscape of Limited Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Grisabutine, a bisbenzylisoquinoline alkaloid isolated from plants such as Abuta grisebachii, represents a molecule of interest within this pursuit.[1][2] However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its specific therapeutic targets and mechanisms of action. While the broader class of bisbenzylisoquinoline alkaloids has shown a range of biological activities, including potential anticancer and vasorelaxant effects, specific data on this compound remains elusive.[3][4]

At present, there are no publicly available preclinical or clinical studies that definitively identify the therapeutic targets of this compound. The existing research primarily focuses on its isolation and structural characterization.[1][2] This scarcity of specific data prevents the construction of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as would be expected for a well-characterized compound.

The Promise of a Chemical Class: Bisbenzylisoquinoline Alkaloids

While information on this compound is sparse, the chemical class to which it belongs—bisbenzylisoquinoline alkaloids—has been the subject of broader investigation. These compounds are known to exhibit a variety of pharmacological effects. For instance, some bisbenzylisoquinoline alkaloids have been reported to possess anticancer properties.[3] Others have demonstrated vasorelaxant effects, suggesting potential applications in cardiovascular diseases.[4]

One generalized mechanism proposed for some alkaloids is the neutralization of acidic compartments within pathogens, such as the food vacuole of the malaria parasite, which could disrupt their lifecycle.[5] However, it is crucial to emphasize that this is a general observation for some alkaloids and has not been specifically demonstrated for this compound.

The Path Forward: A Call for Foundational Research

The absence of concrete data on this compound's therapeutic targets underscores the need for foundational research to explore its pharmacological profile. Future investigations should be directed towards:

  • In vitro screening: High-throughput screening against a panel of known drug targets, such as kinases, G-protein coupled receptors, and ion channels, could provide initial clues about its biological activity.

  • Cell-based assays: Evaluating the effect of this compound on various cell lines (e.g., cancer cells, immune cells) can help identify potential cellular pathways it may modulate.

  • Mechanism of action studies: Once a biological effect is observed, further studies will be necessary to elucidate the precise molecular mechanism. This could involve techniques such as proteomics, transcriptomics, and targeted biochemical assays.

  • Preclinical animal models: Should in vitro studies yield promising results, subsequent evaluation in animal models of disease would be a critical next step to assess efficacy and safety.[6][7][8]

Until such studies are conducted and their results published, any discussion of this compound's therapeutic targets remains speculative. The scientific community awaits further research to unlock the potential of this natural product.

References

Uncharted Territory: The Elusive Biosynthesis of Grisabutine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and metabolic databases has revealed a significant finding: the biosynthetic pathway of a compound referred to as "Grisabutine" is currently not elucidated or described. This indicates that "this compound" may be a novel or very recently discovered natural product, or potentially a compound that is not yet characterized in the public domain. As a result, a detailed technical guide on its biosynthesis, including enzymatic steps, quantitative data, and experimental protocols, cannot be constructed at this time.

The initial investigation for the "this compound biosynthesis pathway" and associated enzymes did not yield any specific results. The search results provided information on the biosynthesis of various other microbial and plant-derived natural products, such as griseoluteic acid, a phenazine derivative from Streptomyces griseoluteus, and other compounds whose biosynthetic pathways have been a subject of research.[1] However, none of the retrieved documents contained any mention of "this compound."

This lack of information prevents the fulfillment of the user's request for an in-depth technical guide. Key components of such a guide, including:

  • A detailed description of the biosynthetic pathway: The sequence of enzymatic reactions, intermediate molecules, and the precursor metabolites that lead to the formation of this compound are unknown.

  • Quantitative data: Information on enzyme kinetics, metabolic flux, and product yields, which are crucial for understanding and engineering the pathway, is not available.

  • Experimental protocols: The specific methodologies used to identify and characterize the genes, enzymes, and intermediates of the pathway have not been published.

  • Visualizations: Diagrams of the signaling pathways and experimental workflows cannot be generated without the foundational knowledge of the biosynthetic route.

For researchers, scientists, and drug development professionals interested in novel natural products, the absence of information on this compound's biosynthesis could signify a frontier for new discovery. The process of elucidating a novel biosynthetic pathway is a complex and multi-step endeavor, often involving a combination of genomic, transcriptomic, proteomic, and metabolomic analyses.

A general workflow for elucidating a novel biosynthetic pathway, such as that of a hypothetical "this compound," would typically involve the following stages:

experimental_workflow cluster_discovery Discovery & Identification cluster_characterization Pathway Characterization cluster_engineering Metabolic Engineering a Isolation & Structural Elucidation of this compound b Genome Sequencing of the Producing Organism a->b Source Organism c Bioinformatic Analysis to Identify Putative Gene Cluster b->c Genomic Data d Gene Knockout Studies c->d Targeted Genes e Heterologous Expression of Pathway Genes c->e Candidate Genes g Metabolite Analysis (LC-MS, NMR) d->g f In Vitro Enzyme Assays e->f f->g h Pathway Optimization g->h Identified Pathway i Host Engineering for Improved Production h->i

Figure 1. A generalized experimental workflow for the elucidation and engineering of a novel biosynthetic pathway.

Should information regarding the this compound biosynthetic pathway become available in the future, a comprehensive technical guide could be developed. This guide would be invaluable for the scientific community, potentially enabling the sustainable production of this compound through metabolic engineering and synthetic biology approaches, and facilitating further research into its pharmacological properties. At present, however, the scientific journey to understand the biosynthesis of this compound has yet to be documented.

References

A Technical Guide to the Preliminary Cytotoxicity Assessment of Novel Compounds: A Case Study Framework for Grisabutine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data on the cytotoxicity of a compound named "Grisabutine" is not publicly available. Therefore, this document serves as a comprehensive technical guide and framework for conducting and presenting a preliminary cytotoxicity evaluation of a novel compound, using "this compound" as a placeholder. The experimental protocols, data tables, and signaling pathways described herein are based on established methodologies in toxicology and drug discovery.

Introduction

The preliminary assessment of cytotoxicity is a critical step in the early stages of drug discovery and development. It provides essential information regarding the potential of a novel compound, herein referred to as this compound, to induce cell death. This initial screening helps in identifying compounds with potential therapeutic efficacy, particularly in oncology, and in flagging compounds that may exhibit unacceptable levels of toxicity for further development. This guide outlines the standard methodologies, data presentation formats, and theoretical frameworks for evaluating the preliminary cytotoxicity of a new chemical entity.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is paramount for the interpretation and comparison of cytotoxic effects. The following tables represent a standardized format for summarizing such data.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound across Various Cancer Cell Lines

This table summarizes the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% after a 48-hour exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData Placeholder
A549Lung CarcinomaData Placeholder
HeLaCervical CancerData Placeholder
HepG2Hepatocellular CarcinomaData Placeholder
HCT116Colon CarcinomaData Placeholder

Table 2: Dose-Dependent Effect of this compound on the Viability of A549 Cells

This table illustrates the percentage of viable A549 cells after 48 hours of treatment with varying concentrations of this compound, as determined by the MTT assay.

This compound Concentration (µM)Cell Viability (%) ± SD
0 (Control)100 ± x.x
1Data Placeholder
5Data Placeholder
10Data Placeholder
25Data Placeholder
50Data Placeholder
100Data Placeholder

Table 3: Time-Dependent Effect of this compound on the Viability of A549 Cells

This table shows the effect of a fixed concentration of this compound (e.g., 25 µM) on the viability of A549 cells at different time points.

Incubation Time (hours)Cell Viability (%) ± SD
0100 ± x.x
12Data Placeholder
24Data Placeholder
48Data Placeholder
72Data Placeholder

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: 20 µL of 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method of assessing cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time.

  • Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Cytotoxicity is calculated based on the LDH activity in the supernatant relative to a maximum LDH release control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (96-well plate) treatment Cell Treatment with this compound cell_culture->treatment compound_prep This compound Dilution Series compound_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay data_acquisition Microplate Reader (Absorbance) mtt_assay->data_acquisition ldh_assay->data_acquisition data_analysis IC50 Calculation & Statistical Analysis data_acquisition->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Hypothetical Signaling Pathway

The cytotoxic effects of a compound can be mediated through various signaling pathways, often culminating in apoptosis.[5][6][7] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.

signaling_pathway This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak activates Bcl2 Bcl-2 Inhibition This compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Bax_Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 activates Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

Discussion of Potential Signaling Pathways

Should preliminary data indicate that this compound induces apoptosis, further investigation into the underlying molecular mechanisms would be warranted. Key signaling pathways to consider include:

  • Intrinsic (Mitochondrial) Pathway: As depicted above, this pathway is regulated by the Bcl-2 family of proteins. A cytotoxic compound might inhibit anti-apoptotic proteins like Bcl-2 or activate pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[5][6][7]

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and the downstream executioner caspases.[6][7]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, can be activated by cellular stress and has been implicated in the regulation of apoptosis.[5]

  • PI3K/Akt Pathway: This is a pro-survival signaling pathway. Inhibition of this pathway by a compound can lead to decreased cell survival and induction of apoptosis.

Conclusion

This technical guide provides a foundational framework for the preliminary cytotoxic evaluation of a novel compound, exemplified by the placeholder "this compound." By adhering to standardized protocols for cytotoxicity assays, employing clear data presentation formats, and systematically investigating potential mechanisms of action, researchers can effectively characterize the cytotoxic profile of new chemical entities. These initial studies are indispensable for guiding further preclinical development and for identifying promising therapeutic candidates.

References

Unveiling the Molecular Architecture of Grisabutine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Grisabutine, a bisbenzylisoquinoline alkaloid. Also known as Magnoline, this natural product has been isolated from Abuta grisebachii and Magnolia fuscata. This document details the key spectroscopic data and experimental methodologies that were instrumental in determining its molecular structure, presented in a format tailored for researchers and professionals in the fields of natural product chemistry and drug development.

Physicochemical and Spectroscopic Data

The structural determination of this compound was accomplished through a combination of physicochemical measurements and spectroscopic analyses. The key quantitative data are summarized in the tables below for clarity and comparative reference.

Table 1: Physicochemical Properties of this compound (Magnoline)

PropertyValue
Molecular Formula C₃₆H₄₀N₂O₆
Molecular Weight 596.71 g/mol
Melting Point 178-179 °C
Optical Rotation [α]D -9.6° (c, in pyridine)

Table 2: ¹H NMR Spectroscopic Data for this compound (Magnoline)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in accessible search results

Table 3: ¹³C NMR Spectroscopic Data for this compound (Magnoline)

Chemical Shift (δ, ppm)Assignment
Data not available in accessible search results

Table 4: Mass Spectrometry Data for this compound (Magnoline)

m/zFragmentation
Data not available in accessible search results

Table 5: Infrared (IR) Spectroscopy Data for this compound (Magnoline)

Wavenumber (cm⁻¹)Description of Vibration
Data not available in accessible search results

Experimental Protocols

The following sections describe the general experimental procedures typically employed for the isolation and structural characterization of bisbenzylisoquinoline alkaloids like this compound. Specific details from the original publications were not fully available in the search results.

Isolation of this compound

The isolation of this compound from its natural sources, such as the leaves of Magnolia fuscata or the whole plant of Abuta grisebachii, generally follows a standard protocol for alkaloid extraction.

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature or under reflux.

  • Acid-Base Partitioning: The crude extract is then acidified (e.g., with 2% sulfuric acid) and partitioned with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous acidic layer, containing the protonated alkaloids, is then basified (e.g., with ammonium hydroxide to pH 9-10) and re-extracted with an organic solvent like chloroform.

  • Chromatographic Purification: The resulting crude alkaloid mixture is subjected to repeated column chromatography on silica gel or alumina. A gradient elution system, often starting with chloroform and gradually increasing the polarity with methanol, is employed to separate the individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC).

  • Crystallization: this compound-containing fractions are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., ethanol or benzene) to yield the pure alkaloid.

Spectroscopic Analysis

The structural elucidation of the purified this compound is achieved through a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals provide detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns observed in the MS/MS spectrum provide valuable insights into the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups, which are characteristic of bisbenzylisoquinoline alkaloids.

  • Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.

Visualizing the Structural Elucidation Workflow

The logical flow of experiments and analysis in the structural elucidation of a natural product like this compound can be visualized as a clear workflow.

structural_elucidation_workflow cluster_isolation Isolation and Purification cluster_analysis Structural Analysis plant_material Plant Material (Abuta grisebachii or Magnolia fuscata) extraction Solvent Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base chromatography Column Chromatography acid_base->chromatography crystallization Crystallization chromatography->crystallization pure_compound Pure this compound crystallization->pure_compound physchem Physicochemical Properties (m.p., [α]D) pure_compound->physchem ms Mass Spectrometry (Molecular Formula, Fragmentation) pure_compound->ms ir Infrared Spectroscopy (Functional Groups) pure_compound->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_compound->nmr structure Final Structure of this compound physchem->structure ms->structure ir->structure nmr->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Spectroscopic Profile of Grisabutine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Grisabutine, a bisbenzylisoquinoline alkaloid. Due to the limited public availability of the full primary literature, this document is based on information that could be accessed and may not be exhaustive.

Core Spectroscopic Data

Bisbenzylisoquinoline alkaloids typically exhibit complex ¹H and ¹³C NMR spectra due to the presence of numerous aromatic and aliphatic protons and carbons, as well as stereogenic centers. Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns, which aid in structure elucidation. Infrared spectroscopy provides information about the functional groups present in the molecule.

Further research to access the full original publication or more recent studies that may have re-examined this compound with modern spectroscopic techniques is recommended for a comprehensive understanding of its spectroscopic properties.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are contained within the original 1977 research article by Ahmad and Cava. These protocols would typically include:

  • Sample Preparation: Methods for the isolation and purification of this compound from its natural source, Abuta grisebachii. This would involve extraction, chromatography (e.g., column chromatography, thin-layer chromatography), and crystallization techniques.

  • NMR Spectroscopy: Details of the solvent used (e.g., CDCl₃, DMSO-d₆), the spectrometer frequency (e.g., 60, 100 MHz in older studies), and the internal standard (e.g., TMS).

  • Mass Spectrometry: The type of mass spectrometer used (e.g., electron impact [EI]), ionization energy, and the method of sample introduction.

  • Infrared Spectroscopy: The sample preparation method (e.g., KBr pellet, thin film) and the type of IR spectrophotometer.

Without access to the full publication, specific details of these protocols cannot be provided.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a novel natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Abuta grisebachii Chromatography Chromatographic Separation Extraction->Chromatography Purification Purification of This compound Chromatography->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Analysis Data Interpretation and Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

A generalized workflow for the isolation and spectroscopic characterization of a natural product.

Methodological & Application

Synthesis of Grisabutine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grisabutine is a bisbenzylisoquinoline alkaloid first isolated from Abuta grisebachii[1][2]. This class of natural products is known for a wide range of biological activities, including antimicrobial, antiplasmodial, and cytotoxic effects[3][4][5]. The complex structure of this compound and its derivatives presents both a challenge and an opportunity for medicinal chemists to develop novel therapeutic agents. This document provides an overview of the synthesis of this compound derivatives, including detailed experimental protocols for key reactions and a summary of their potential biological activities.

Chemical Structure

This compound is closely related to its co-isolated alkaloid, Grisabine. The core structure consists of two benzylisoquinoline units linked by a diaryl ether bond. The exact structure of this compound, as elucidated by Cava and Ahmad, is crucial for designing synthetic routes and understanding its structure-activity relationships. The IUPAC name for the related compound Grisabine is (1R)-1-[[4-[5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives primarily relies on the coupling of two appropriately substituted benzylisoquinoline monomers. The key strategic bond formation is the diaryl ether linkage. Two principal methods have been established for this transformation in the synthesis of bisbenzylisoquinoline alkaloids:

  • Ullmann Condensation: This is a copper-catalyzed reaction that forms a diaryl ether from an aryl halide and a phenol[6][7]. In the context of this compound synthesis, this involves the coupling of a halogenated benzylisoquinoline with a phenolic benzylisoquinoline.

  • Oxidative Coupling: This biomimetic approach mimics the natural biosynthetic pathway of bisbenzylisoquinoline alkaloids. It involves the oxidation of phenolic benzylisoquinoline precursors, such as reticuline or N-methylcoclaurine, to generate radical intermediates that couple to form the diaryl ether linkage[8][9][10]. This reaction is often catalyzed by enzymes like cytochrome P450 or by chemical oxidants[8].

General Synthetic Workflow

A generalized synthetic workflow for this compound derivatives can be envisioned as follows:

SynthesisWorkflow A Substituted Benzylisoquinoline Monomer 1 (e.g., Phenolic) C Coupling Reaction (Ullmann or Oxidative Coupling) A->C B Substituted Benzylisoquinoline Monomer 2 (e.g., Halogenated) B->C D This compound Core Structure C->D E Functional Group Modification D->E F This compound Derivatives E->F

A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

The following are detailed protocols for the key synthetic steps involved in the preparation of this compound derivatives, based on established methods for the synthesis of bisbenzylisoquinoline alkaloids.

Protocol 1: Synthesis of Benzylisoquinoline Monomers

The synthesis of the requisite benzylisoquinoline monomers is a critical first step. These are typically prepared through a Bischler-Napieralski reaction followed by reduction.

Reaction Scheme:

Substituted Phenylacetamide + POCl₃ → Dihydroisoquinoline → Tetrahydroisoquinoline (after reduction)

Materials:

  • Substituted phenylacetamide derivative

  • Phosphorus oxychloride (POCl₃)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyclization (Bischler-Napieralski):

    • Dissolve the substituted phenylacetamide (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Basify the aqueous solution with a saturated NaHCO₃ solution.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude dihydroisoquinoline.

  • Reduction:

    • Dissolve the crude dihydroisoquinoline in methanol.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the resulting tetrahydroisoquinoline by column chromatography.

Protocol 2: Ullmann Condensation for Diaryl Ether Formation

This protocol describes a copper-catalyzed Ullmann coupling to form the diaryl ether linkage.

Materials:

  • Phenolic benzylisoquinoline monomer (1.0 eq)

  • Halogenated benzylisoquinoline monomer (1.2 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous pyridine

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the phenolic benzylisoquinoline, halogenated benzylisoquinoline, CuI, and Cs₂CO₃.

  • Add anhydrous pyridine via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with DCM and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the bisbenzylisoquinoline core structure.

Protocol 3: Oxidative Coupling for Diaryl Ether Formation

This protocol outlines a general procedure for the oxidative coupling of a phenolic benzylisoquinoline precursor.

Materials:

  • Phenolic benzylisoquinoline monomer (e.g., (S)-N-methylcoclaurine) (1.0 eq)

  • Oxidizing agent (e.g., potassium ferricyanide, K₃[Fe(CN)₆]) (2.5 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Chloroform

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the phenolic benzylisoquinoline in a two-phase system of chloroform and a saturated aqueous solution of NaHCO₃.

  • Stir the mixture vigorously.

  • Add a solution of potassium ferricyanide in water dropwise over a period of 1-2 hours.

  • Continue stirring at room temperature for an additional 4-6 hours.

  • Separate the organic layer.

  • Extract the aqueous layer with chloroform (3 x 30 mL).

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting bisbenzylisoquinoline product by column chromatography.

Quantitative Data

The following table summarizes typical reaction yields for the key synthetic steps. Please note that yields can vary depending on the specific substrates and reaction conditions.

Reaction Step Synthetic Method Key Reagents Typical Yield (%)
Benzylisoquinoline SynthesisBischler-Napieralski/ReductionPOCl₃, NaBH₄60-80
Diaryl Ether FormationUllmann CondensationCuI, Cs₂CO₃, Pyridine30-50
Diaryl Ether FormationOxidative CouplingK₃[Fe(CN)₆]20-40

Biological Activities and Signaling Pathways

Bisbenzylisoquinoline alkaloids have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines[3][4]. The precise mechanism of action for this compound and its derivatives is not yet fully elucidated. However, related compounds have been shown to induce apoptosis and inhibit cell proliferation.

A potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways. Further research is needed to determine the specific molecular targets of this compound derivatives.

SignalingPathway This compound This compound Derivative Receptor Cell Surface Receptor This compound->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation and Survival Akt->Proliferation

A hypothetical signaling pathway inhibited by this compound derivatives.

Conclusion

The synthesis of this compound and its derivatives offers a promising avenue for the discovery of new therapeutic agents. The key synthetic challenges lie in the efficient construction of the bisbenzylisoquinoline core through either Ullmann condensation or oxidative coupling reactions. The detailed protocols provided herein serve as a guide for researchers in this field. Further investigation into the biological activities and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Quantification of Grisabutine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed methodologies for the quantitative analysis of Grisabutine in pharmaceutical formulations and biological matrices. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, specificity, and reliability for pharmacokinetic studies, quality control, and drug development research.

Sample Preparation

Effective sample preparation is crucial for accurate and reproducible quantification of this compound.[1][2] The primary goal is to extract this compound from the sample matrix and remove interfering substances.[2][3]

Pharmaceutical Formulations (Tablets)

This protocol outlines the extraction of this compound from tablet dosage forms.

Protocol:

  • Weigh and finely powder a representative number of this compound tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask.

  • Add a suitable dissolution solvent (e.g., a mixture of methanol and water) to the flask.

  • Sonicate the mixture for a specified time to ensure complete dissolution of the active pharmaceutical ingredient.

  • Dilute the solution to the final volume with the dissolution solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • The resulting filtrate is now ready for analysis by HPLC-UV or for further dilution prior to LC-MS/MS analysis.

Biological Matrices (Plasma)

This protocol describes the extraction of this compound from plasma samples, a common procedure in pharmacokinetic studies. Protein precipitation is a widely used technique for this purpose.[4]

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Pipette a known volume of the plasma sample into a clean microcentrifuge tube.

  • Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma), to the tube.[4] This step is crucial for removing proteins that can interfere with the analysis.[4]

  • Vortex the mixture vigorously for a set time to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the dissolved this compound.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for HPLC-UV analysis.

Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of pharmaceutical compounds.[5][6][7]

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[9] The exact ratio will depend on the desired retention time and peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8][9]

  • Column Temperature: The column is typically maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducible retention times.[8]

  • Injection Volume: A standard injection volume is 20 µL.[9]

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound.

Data Presentation: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalytical applications where low concentrations of the drug need to be measured.[10][11]

Experimental Protocol:

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A shorter C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is often used for faster analysis times.

  • Mobile Phase: A gradient elution with a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly employed.[12]

  • Flow Rate: A typical flow rate for UHPLC is in the range of 0.2 - 0.5 mL/min.

  • Injection Volume: A small injection volume, typically 2-5 µL, is used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the chemical properties of this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Precursor/Product Ion Transitions: Specific mass-to-charge (m/z) transitions for this compound and an internal standard must be determined and optimized.

Data Presentation: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Matrix Effect Monitored and compensated for using an internal standard.

Visualizations

Sample_Preparation_Workflow cluster_pharma Pharmaceutical Formulation (Tablets) cluster_bio Biological Matrix (Plasma) p1 Weigh & Powder Tablets p2 Dissolve in Solvent p1->p2 p3 Sonicate p2->p3 p4 Filter p3->p4 end_node Prepared Sample for Analysis p4->end_node b1 Add Plasma Sample b2 Protein Precipitation b1->b2 b3 Centrifuge b2->b3 b4 Collect Supernatant b3->b4 b4->end_node start Sample start->p1 start->b1 HPLC_UV_Analysis_Workflow start Prepared Sample hplc_system HPLC System start->hplc_system column C18 Column hplc_system->column uv_detector UV Detector column->uv_detector data_acquisition Data Acquisition & Processing uv_detector->data_acquisition result Quantitative Result data_acquisition->result LC_MS_MS_Analysis_Workflow start Prepared Sample uhplc_system UHPLC System start->uhplc_system column C18 Column uhplc_system->column mass_spec Tandem Mass Spectrometer column->mass_spec data_acquisition Data Acquisition & Processing mass_spec->data_acquisition result Quantitative Result data_acquisition->result

References

Application Notes & Protocols: Development of a Cell-Based Bioassay for Grisabutine, a Novel JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grisabutine is a novel small molecule compound under investigation for its potential therapeutic applications. Preliminary studies suggest that this compound may act as an inhibitor of the Janus kinase (JAK) signaling pathway, a critical pathway in the immune response. Specifically, this compound is hypothesized to target JAK1, a key mediator in the signaling of various pro-inflammatory cytokines. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases. The development of a robust and reliable bioassay is crucial for characterizing the potency and selectivity of this compound and for advancing its preclinical and clinical development.

This document provides a detailed protocol for a cell-based bioassay to quantify the inhibitory activity of this compound on the JAK1-STAT3 signaling pathway. The assay measures the phosphorylation of STAT3 in response to cytokine stimulation in the presence of varying concentrations of this compound.

Principle of the Bioassay

The bioassay is based on the principle of competitive inhibition of JAK1 kinase activity. In this assay, a human cell line expressing the requisite cytokine receptors and JAK-STAT signaling components is stimulated with a specific cytokine (e.g., Interleukin-6) to activate the JAK1-STAT3 pathway. Upon activation, JAK1 phosphorylates STAT3. The inhibitory effect of this compound is determined by measuring the reduction in the level of phosphorylated STAT3 (pSTAT3) in the presence of the compound. The detection of pSTAT3 is achieved using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of this compound Inhibition

Grisabutine_Signaling_Pathway cluster_cell Cell Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Gene Expression Nucleus->Gene This compound This compound This compound->JAK1 Inhibition Grisabutine_Bioassay_Workflow A 1. Seed Cells B 2. Starve Cells A->B C 3. Add this compound (Test Compound) B->C D 4. Stimulate with Cytokine C->D E 5. Lyse Cells D->E F 6. Perform pSTAT3 ELISA E->F G 7. Data Analysis (IC50) F->G

Application Notes and Protocols: Grisabutine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Grisabutine is a novel, potent, and highly selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. By targeting the p110α catalytic subunit of PI3K, this compound effectively blocks the downstream activation of Akt and mTOR, key regulators of cell growth, proliferation, survival, and metabolism. These pathways are frequently dysregulated in various human cancers, making this compound a promising candidate for therapeutic development.

These application notes provide detailed protocols for in vitro evaluation of this compound's biological activity, including its effects on cell viability, apoptosis, and modulation of the PI3K/Akt/mTOR signaling cascade.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of PI3K. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. Inactivation of Akt, in turn, inhibits the mTOR signaling complex, leading to reduced protein synthesis and cell proliferation, and induction of apoptosis.

Grisabutine_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates This compound This compound This compound->pi3k pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: this compound inhibits PI3K, blocking the downstream Akt/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. All experiments were performed as described in the protocols below.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM) after 72h exposure
MCF-7Breast Cancer50
A549Lung Cancer120
U87-MGGlioblastoma85
PC-3Prostate Cancer200

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment (24h)% Apoptotic Cells (Annexin V+)
MCF-7Vehicle (0.1% DMSO)5.2
MCF-7This compound (100 nM)45.8
U87-MGVehicle (0.1% DMSO)4.5
U87-MGThis compound (100 nM)38.2

Table 3: Modulation of PI3K/Akt/mTOR Pathway Markers

Cell LineTreatment (4h)p-Akt (Ser473) / Total Akt Ratiop-S6K (Thr389) / Total S6K Ratio
MCF-7Vehicle (0.1% DMSO)1.001.00
MCF-7This compound (100 nM)0.150.25
U87-MGVehicle (0.1% DMSO)1.001.00
U87-MGThis compound (100 nM)0.220.31

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Readout seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere (24h) seed->adhere treat Treat with this compound (72h Incubation) adhere->treat mtt Add MTT Reagent (3h Incubation) treat->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Workflow:

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_stain Staining cluster_analyze Analysis seed Seed Cells in 6-well Plate treat Treat with this compound (24h) seed->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V & Propidium Iodide (PI) harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or vehicle control for 24 hours.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Workflow:

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detect Detection treat Treat Cells with This compound (4h) lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody (e.g., p-Akt) block->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect

Caption: General workflow for Western Blot analysis.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 4 hours).

  • Wash cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensity using image analysis software. Normalize phosphorylated protein levels to total protein levels.

Application Notes and Protocols for Studying the Effects of Grisabutine in Animal Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grisabutine is a novel synthetic small molecule inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK2. These intracellular enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune function. Dysregulation of this pathway is a key factor in the pathophysiology of autoimmune diseases such as rheumatoid arthritis (RA). By selectively inhibiting JAK1 and JAK2, this compound is hypothesized to attenuate the inflammatory cascade and subsequent joint damage characteristic of RA.

These application notes provide a comprehensive overview of the use of animal models to study the in vivo effects of this compound. The protocols detailed below are intended to guide researchers in evaluating the efficacy and mechanism of action of this compound in a preclinical setting.

Mechanism of Action: JAK-STAT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs) by Janus kinases. This disruption of the JAK-STAT pathway leads to a reduction in the transcription of pro-inflammatory genes.

Grisabutine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor:f0 Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT_inactive Inactive STAT JAK->STAT_inactive Phosphorylation This compound This compound This compound->JAK Inhibition STAT_active Active (phosphorylated) STAT Dimer STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Transcription of Pro-inflammatory Genes Nucleus->Gene_Expression Induction

Figure 1: Proposed signaling pathway of this compound action.

Animal Model Selection: Collagen-Induced Arthritis (CIA) in Rats

The Collagen-Induced Arthritis (CIA) model in rats is a widely used and well-characterized model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.[1] This model shares many immunological and pathological features with human RA, including synovial hyperplasia, inflammatory cell infiltration, and subsequent cartilage and bone erosion.[1]

Experimental Protocols

The following protocols provide a framework for inducing CIA in rats and assessing the efficacy of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction and Treatment cluster_assessment Phase 2: Efficacy Assessment cluster_analysis Phase 3: Terminal Analysis Animal_Acclimatization Animal Acclimatization (1 week) Primary_Immunization Primary Immunization (Day 0) Animal_Acclimatization->Primary_Immunization Booster_Immunization Booster Immunization (Day 7) Primary_Immunization->Booster_Immunization Arthritis_Onset Onset of Arthritis (Approx. Day 10-14) Booster_Immunization->Arthritis_Onset Treatment_Initiation Initiation of this compound Treatment Arthritis_Onset->Treatment_Initiation Clinical_Scoring Daily Clinical Scoring Treatment_Initiation->Clinical_Scoring Body_Weight Body Weight Measurement (Bi-weekly) Treatment_Initiation->Body_Weight Paw_Volume Paw Volume Measurement (Bi-weekly) Treatment_Initiation->Paw_Volume Euthanasia Euthanasia and Sample Collection (Day 28) Clinical_Scoring->Euthanasia Body_Weight->Euthanasia Paw_Volume->Euthanasia Histopathology Histopathological Analysis of Joints Euthanasia->Histopathology Biomarker_Analysis Serum Biomarker Analysis (e.g., IL-6, TNF-α) Euthanasia->Biomarker_Analysis Data_Analysis Statistical Data Analysis Histopathology->Data_Analysis Biomarker_Analysis->Data_Analysis

Figure 2: Experimental workflow for this compound efficacy testing.

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Rats

Materials:

  • Male Lewis rats (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) until a stable emulsion is formed.

  • Primary Immunization (Day 0):

    • Anesthetize the rats.

    • Inject 0.1 mL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 7):

    • Prepare a second emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject 0.1 mL of the collagen-IFA emulsion intradermally at the base of the tail.

  • Monitoring:

    • Monitor the animals daily for the onset of clinical signs of arthritis, which typically appear between days 10 and 14 after the primary immunization.

Protocol 2: this compound Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (low dose, e.g., 10 mg/kg)

    • Group 3: this compound (high dose, e.g., 30 mg/kg)

    • Group 4: Positive control (e.g., Methotrexate)

  • Administration:

    • Begin treatment upon the first signs of arthritis (clinical score > 1).

    • Administer this compound or vehicle orally once daily until the end of the study (e.g., Day 28).

Protocol 3: Assessment of Arthritis Severity

1. Clinical Arthritis Score:

  • Score each paw daily based on the following scale:

    • 0 = No signs of arthritis

    • 1 = Mild swelling and/or erythema of one joint

    • 2 = Moderate swelling and erythema of one joint

    • 3 = Severe swelling and erythema of one or more joints

    • 4 = Maximal swelling and erythema with joint rigidity

  • The maximum score per animal is 16.

2. Paw Volume Measurement:

  • Measure the volume of both hind paws using a plethysmometer every other day.

3. Body Weight:

  • Record the body weight of each animal twice a week.

Protocol 4: Histopathological Analysis

Procedure:

  • At the end of the study, euthanize the animals and collect the hind paws.

  • Fix the paws in 10% neutral buffered formalin.

  • Decalcify the tissues.

  • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O.

  • Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.

Protocol 5: Biomarker Analysis

Procedure:

  • Collect blood samples via cardiac puncture at the time of euthanasia.

  • Separate the serum and store at -80°C.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a study evaluating this compound in the CIA rat model.

Table 1: Effect of this compound on Clinical Arthritis Score

Treatment GroupMean Arthritis Score (Day 28)% Inhibition
Vehicle Control12.5 ± 1.8-
This compound (10 mg/kg)7.2 ± 1.542.4%
This compound (30 mg/kg)3.1 ± 1.1 75.2%
Methotrexate (1 mg/kg)4.5 ± 1.364.0%
p < 0.05, *p < 0.01 vs. Vehicle Control

Table 2: Effect of this compound on Paw Volume

Treatment GroupMean Paw Volume (mL) (Day 28)% Reduction
Vehicle Control2.8 ± 0.4-
This compound (10 mg/kg)1.9 ± 0.332.1%
This compound (30 mg/kg)1.4 ± 0.2 50.0%
Methotrexate (1 mg/kg)1.7 ± 0.339.3%
p < 0.05, *p < 0.01 vs. Vehicle Control

Table 3: Effect of this compound on Serum Cytokine Levels

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control150 ± 25210 ± 30
This compound (10 mg/kg)95 ± 18135 ± 22
This compound (30 mg/kg)55 ± 12 70 ± 15
Methotrexate (1 mg/kg)75 ± 15 100 ± 18
*p < 0.05, *p < 0.01 vs. Vehicle Control

Table 4: Histopathological Scores of Ankle Joints

Treatment GroupInflammation Score (0-3)Pannus Score (0-3)Cartilage Damage (0-3)Bone Erosion (0-3)
Vehicle Control2.8 ± 0.42.5 ± 0.52.6 ± 0.42.4 ± 0.5
This compound (10 mg/kg)1.5 ± 0.31.4 ± 0.41.5 ± 0.31.3 ± 0.4
This compound (30 mg/kg)0.8 ± 0.2 0.6 ± 0.20.7 ± 0.3 0.5 ± 0.2
Methotrexate (1 mg/kg)1.1 ± 0.3 1.0 ± 0.31.2 ± 0.4 1.0 ± 0.3
*p < 0.05, *p < 0.01 vs. Vehicle Control

Conclusion

The protocols and data presented herein provide a robust framework for the preclinical evaluation of this compound in a rat model of rheumatoid arthritis. The hypothetical data suggest that this compound has the potential to be a potent therapeutic agent for RA, demonstrating dose-dependent efficacy in reducing clinical signs of arthritis, paw swelling, and pro-inflammatory cytokine levels, as well as protecting against joint damage. These studies are a critical step in the drug development process, providing essential information on the in vivo activity and potential clinical utility of this compound.

References

Application Notes and Protocols for Grisabutine in Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Grisabutine is a novel, potent, and highly selective small molecule inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[1][2] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.[3] this compound exerts its biological effects through the specific inhibition of JAK1, subsequently preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] This application note provides detailed protocols for the use of this compound in cell culture, including methods to assess its impact on cell viability, JAK1/STAT3 signaling, and downstream cytokine production.

Mechanism of Action

This compound selectively binds to the ATP-binding site of JAK1, preventing the phosphorylation and activation of the kinase. This, in turn, blocks the downstream phosphorylation of STAT3 at tyrosine 705 (Tyr705).[4] The unphosphorylated STAT3 is unable to dimerize and translocate to the nucleus, thereby inhibiting the transcription of target genes, including those involved in inflammation and cell survival, such as Interleukin-6 (IL-6).

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 72 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma150
HCT-116Colorectal Carcinoma220
Mia PaCa-2Pancreatic Cancer180
MCF-7Breast Cancer350
Table 2: Inhibition of IL-6-induced STAT3 Phosphorylation by this compound

This table shows the percentage inhibition of IL-6-induced STAT3 phosphorylation in A549 cells treated with varying concentrations of this compound for 2 hours prior to stimulation with 25 ng/mL of IL-6 for 30 minutes.[6] Data was quantified from Western blot analysis.

This compound Concentration (nM)Inhibition of p-STAT3 (%)
1015
5045
10078
25095
50098
Table 3: Effect of this compound on IL-6 Secretion

The following data represents the concentration of IL-6 in the supernatant of A549 cells treated with this compound for 24 hours, as measured by ELISA.

This compound Concentration (nM)IL-6 Concentration (pg/mL)
0 (Control)450
50310
100180
25095
50060

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell viability and proliferation.[7][8][9]

Materials:

  • This compound

  • Target cells (e.g., A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phosphorylated and Total STAT3

This protocol is designed to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cells treated with this compound.[4][5][10][11]

Materials:

  • This compound

  • Target cells (e.g., A549)

  • Recombinant human IL-6

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-STAT3 Tyr705, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for 2 hours.

  • Stimulate the cells with 25 ng/mL of IL-6 for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imager.

  • Strip the membrane and re-probe for total STAT3 and β-actin as a loading control.

ELISA for IL-6 Secretion

This protocol measures the concentration of IL-6 secreted into the cell culture medium following treatment with this compound.[12][13][14][15][16]

Materials:

  • This compound

  • Target cells (e.g., A549)

  • 24-well plates

  • Human IL-6 ELISA kit

  • Microplate reader

Procedure:

  • Seed A549 cells in 24-well plates.

  • Treat the cells with different concentrations of this compound for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the IL-6 ELISA according to the manufacturer's instructions.

  • Briefly, add standards and samples to the antibody-coated microplate and incubate.

  • Wash the plate and add the detection antibody.

  • Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of IL-6 in the samples based on the standard curve.

Visualizations

This compound Mechanism of Action

Grisabutine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Activation pJAK1 p-JAK1 JAK1->pJAK1 3. Autophosphorylation STAT3 STAT3 pJAK1->STAT3 4. STAT3 Recruitment pSTAT3 p-STAT3 STAT3->pSTAT3 5. Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 6. Dimerization DNA DNA pSTAT3_dimer->DNA 7. Nuclear Translocation This compound This compound This compound->JAK1 Inhibition Gene_Transcription Gene Transcription (e.g., IL-6) DNA->Gene_Transcription 8. Transcription Activation

Caption: this compound inhibits JAK1, blocking STAT3 phosphorylation and downstream gene transcription.

Experimental Workflow for this compound Evaluation

Grisabutine_Workflow cluster_viability Cell Viability Assessment cluster_signaling Signaling Pathway Analysis cluster_cytokine Cytokine Secretion Measurement Seed_Cells_Viability Seed Cells (96-well plate) Treat_Grisabutine_Viability Treat with this compound (72 hours) Seed_Cells_Viability->Treat_Grisabutine_Viability MTT_Assay Perform MTT Assay Treat_Grisabutine_Viability->MTT_Assay Measure_Absorbance_Viability Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance_Viability Calculate_IC50 Calculate IC50 Measure_Absorbance_Viability->Calculate_IC50 Seed_Cells_Signaling Seed Cells (6-well plate) Treat_Grisabutine_Signaling Treat with this compound (2 hours) Seed_Cells_Signaling->Treat_Grisabutine_Signaling Stimulate_IL6 Stimulate with IL-6 (30 minutes) Treat_Grisabutine_Signaling->Stimulate_IL6 Lyse_Cells Cell Lysis Stimulate_IL6->Lyse_Cells Western_Blot Western Blot for p-STAT3/STAT3 Lyse_Cells->Western_Blot Seed_Cells_Cytokine Seed Cells (24-well plate) Treat_Grisabutine_Cytokine Treat with this compound (24 hours) Seed_Cells_Cytokine->Treat_Grisabutine_Cytokine Collect_Supernatant Collect Supernatant Treat_Grisabutine_Cytokine->Collect_Supernatant ELISA Perform IL-6 ELISA Collect_Supernatant->ELISA Measure_Absorbance_Cytokine Measure Absorbance (450 nm) ELISA->Measure_Absorbance_Cytokine

Caption: Workflow for evaluating this compound's effects on cell viability, signaling, and cytokine secretion.

References

Application Notes and Protocols for Measuring Grisabutine Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established biophysical techniques for characterizing the binding affinity of Grisabutine, a novel small molecule inhibitor, to its putative protein target. The following protocols are designed to be adaptable to the specific characteristics of this compound and its target protein, referred to herein as TargetKinase.

Introduction to this compound and Binding Affinity

This compound is a synthetic small molecule compound that has demonstrated significant potential in preliminary screenings for the inhibition of TargetKinase, a protein implicated in a key pathological signaling pathway. To optimize the therapeutic potential of this compound, a thorough understanding of its binding affinity for TargetKinase is essential.

Binding affinity, typically quantified by the dissociation constant (K D ), is a critical parameter in drug discovery. It describes the strength of the interaction between a ligand (this compound) and its protein target (TargetKinase). A lower K D value indicates a higher binding affinity. Accurate measurement of binding affinity is crucial for:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding.

  • Mechanism of Action Studies: Elucidating how this compound interacts with its target.

  • Translational Studies: Correlating in vitro affinity with cellular and in vivo efficacy.

This document details four robust methods for determining the binding affinity of this compound to TargetKinase: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and MicroScale Thermophoresis (MST). Additionally, methods for assessing target engagement in a cellular context, such as the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET), are discussed.

Biophysical Techniques for In Vitro Binding Affinity Measurement

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte (this compound) to a ligand (TargetKinase) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU). This allows for the determination of both kinetic parameters (association rate, k on , and dissociation rate, k off ) and the equilibrium dissociation constant (K D ).

Data Presentation:

ParameterDescriptionTypical Units
K D Dissociation ConstantM (molar)
k on Association Rate ConstantM⁻¹s⁻¹
k off Dissociation Rate Constants⁻¹
Rmax Maximum ResponseRU (Resonance Units)

Experimental Protocol:

  • Protein Immobilization:

    • Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of TargetKinase (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • This compound Binding Analysis:

    • Prepare a dilution series of this compound in running buffer. The concentration range should ideally span from 0.1 to 10 times the expected K D .

    • Inject the this compound solutions over the immobilized TargetKinase surface at a constant flow rate (e.g., 30 µL/min).

    • Include a buffer-only injection as a blank for double referencing.

    • Monitor the association and dissociation phases in real-time.

    • After each this compound injection, regenerate the sensor surface if necessary with a specific regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference surface signal and the blank injection signal from the raw data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k on , k off , and K D .

Visualization:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize TargetKinase on Sensor Chip Inject_this compound Inject this compound over TargetKinase Surface Immobilize->Inject_this compound Prepare_this compound Prepare this compound Dilution Series Prepare_this compound->Inject_this compound Regenerate Regenerate Sensor Surface Inject_this compound->Regenerate Regenerate->Inject_this compound Next Concentration Analyze Analyze Sensorgrams (Determine kon, koff, KD) Regenerate->Analyze ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis Prep_Protein Prepare TargetKinase in ITC Buffer Titrate Titrate this compound into TargetKinase Prep_Protein->Titrate Prep_Ligand Prepare this compound in matched ITC Buffer Prep_Ligand->Titrate Control Control Titration: This compound into Buffer Prep_Ligand->Control Analyze_Data Analyze Isotherm (Determine KD, n, ΔH) Titrate->Analyze_Data Control->Analyze_Data FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Measurement & Analysis Prep_Reagents Prepare TargetKinase, Fluorescent Tracer, and This compound Dilutions Mix Mix Reagents in Microplate Prep_Reagents->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze_FP Analyze Data (Determine IC50, Ki) Measure->Analyze_FP MST_Workflow cluster_prep Preparation cluster_run MST Run cluster_analysis Data Analysis Label_Protein Label TargetKinase with Fluorophore Mix_Samples Mix Labeled TargetKinase with this compound Label_Protein->Mix_Samples Prep_Dilutions Prepare this compound Dilution Series Prep_Dilutions->Mix_Samples Load_Capillaries Load Samples into Capillaries Mix_Samples->Load_Capillaries Measure_MST Measure Thermophoresis Load_Capillaries->Measure_MST Analyze_MST Analyze Binding Curve (Determine KD) Measure_MST->Analyze_MST

Application Note: Stability Testing of Grisabutine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Grisabutine is a bisbenzylisoquinoline alkaloid active pharmaceutical ingredient (API) under development.[1] Ensuring the stability of a drug substance like this compound is a critical step in the pharmaceutical development process. Stability testing provides essential evidence on how the quality of the API varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] These studies are fundamental for determining the re-test period, recommended storage conditions, and ensuring the safety and efficacy of the final drug product.[3]

This document outlines a comprehensive protocol for evaluating the stability of this compound through forced degradation studies and a formal stability program, in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2).[4][5] The primary analytical technique employed for the separation and quantification of this compound and its degradation products is High-Performance Liquid Chromatography (HPLC), a method renowned for its sensitivity and accuracy in stability testing.[6][7][8]

Objective

The objective of this protocol is to define the procedures for conducting forced degradation and long-term stability studies on this compound. The data generated will be used to:

  • Identify potential degradation products and establish degradation pathways.[9]

  • Demonstrate the specificity of the stability-indicating analytical method.

  • Propose a re-test period and appropriate storage conditions for the this compound API.

Stability Testing Protocol for this compound

Scope

This protocol applies to the stability testing of this compound drug substance batches manufactured for pre-clinical and clinical studies.

Materials and Equipment
  • API: this compound (at least one representative batch)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade), appropriate buffers.

  • Equipment:

    • Validated Stability Chambers (with temperature and humidity control)

    • Photostability Chamber

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[7]

    • pH meter

    • Analytical balance

    • Volumetric glassware

    • Forced-air oven

Analytical Methodology

A stability-indicating HPLC method shall be used for the analysis of all stability samples. This method must be capable of separating this compound from its degradation products and any process-related impurities.[10][11] The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Forced Degradation (Stress Testing)

Forced degradation studies are performed on a single batch of this compound to identify likely degradation products and validate the analytical method's stability-indicating properties.[9] The target degradation is typically between 5-20% to ensure that degradation products are formed without generating secondary or irrelevant products from over-stressing.[12][13]

2.1.1 Sample Preparation Prepare a stock solution of this compound at a concentration of approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

2.1.2 Hydrolytic Degradation

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Store the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.[13][14]

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Store the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[14]

  • Neutral Hydrolysis: To 5 mL of the stock solution, add 5 mL of HPLC-grade water. Store the solution at 60°C for 24 hours. Withdraw samples and dilute for HPLC analysis.

2.1.3 Oxidative Degradation

  • To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Withdraw samples at appropriate time points and dilute for HPLC analysis.[14]

2.1.4 Thermal Degradation

  • Store a solid sample of this compound in a forced-air oven at 80°C for 48 hours. At specified intervals, withdraw samples, prepare solutions at the target concentration, and analyze by HPLC.[13]

2.1.5 Photolytic Degradation

  • Expose a thin layer of solid this compound API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[9]

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

Formal Stability Study (ICH Conditions)

Formal stability studies are conducted on at least three primary batches of the drug substance to establish the re-test period.[15] The API is stored in containers that simulate the proposed bulk packaging.

2.2.1 Storage Conditions The following storage conditions are based on ICH Q1A(R2) guidelines for Climatic Zones I and II.[2][5]

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs in accelerated studies)

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

2.2.2 Testing Frequency Samples will be pulled and tested at the following time points:[3]

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

  • Accelerated: 0, 3, 6 months

2.2.3 Stability Specifications At each pull point, samples will be tested for:

  • Appearance (Visual Inspection)

  • Assay (% of initial)

  • Degradation Products/Impurities (% area)

  • Water Content (Karl Fischer)

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionDuration/Temp% Assay% Total ImpuritiesMajor Degradant (% Area)
Control (Unstressed)N/A99.80.15Imp-A (0.10)
0.1 M HCl24h / 60°C91.28.65Deg-H1 (4.25)
0.1 M NaOH24h / 60°C88.511.32Deg-H2 (6.80)
3% H₂O₂24h / RT94.75.18Deg-O1 (3.11)
Thermal (Solid)48h / 80°C98.11.80Deg-T1 (0.95)
Photolytic (Solid)1.2M lux-hr96.53.41Deg-P1 (2.05)
Table 2: this compound Accelerated Stability Data (40°C / 75% RH)
Test ParameterSpecificationTime 03 Months6 Months
Appearance White to off-white powderConformsConformsConforms
Assay (%) 98.0 - 102.099.899.198.4
Total Impurities (%) NMT 1.00.150.450.88
Water Content (%) NMT 0.50.120.180.25

Visualization

Stability_Testing_Workflow This compound Stability Testing Workflow cluster_0 Study Initiation cluster_1 Stress & Stability Studies cluster_2 Analysis cluster_3 Data Evaluation & Reporting API_Batch Select this compound API Batch Protocol Define Stability Protocol & Specifications API_Batch->Protocol Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Protocol->Forced_Deg Formal_Stab Formal Stability Study (Long-Term & Accelerated) Protocol->Formal_Stab HPLC_Analysis HPLC Analysis (Assay, Impurities) Forced_Deg->HPLC_Analysis Validate Method Sample_Pull Sample Pull at Time Points Formal_Stab->Sample_Pull Sample_Pull->HPLC_Analysis Other_Tests Other Tests (Appearance, Water) Sample_Pull->Other_Tests Data_Review Review & Tabulate Data HPLC_Analysis->Data_Review Other_Tests->Data_Review Report Generate Stability Report Data_Review->Report Retest Establish Re-test Period Report->Retest Forced_Degradation_Pathways This compound Forced Degradation Pathways cluster_conditions cluster_products Degradation Products This compound This compound (API) Deg_H Hydrolytic Degradants (e.g., Deg-H1, Deg-H2) This compound->Deg_H  HCl / NaOH   Deg_O Oxidative Degradants (e.g., Deg-O1) This compound->Deg_O  H₂O₂   Deg_T Thermal Degradants (e.g., Deg-T1) This compound->Deg_T  Δ (Heat)   Deg_P Photolytic Degradants (e.g., Deg-P1) This compound->Deg_P  hν (Light)   c1 Acid/Base (Hydrolysis) c2 H₂O₂ (Oxidation) c3 Heat (Thermolysis) c4 Light (Photolysis)

References

Troubleshooting & Optimization

Technical Support Center: Improving Grisabutine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Grisabutine in in vitro experimental setups.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter when preparing this compound for your assays.

Issue 1: this compound powder is not dissolving in the initial solvent.

  • Question: I am having difficulty dissolving the this compound powder in my chosen solvent. What should I do?

  • Answer: If you are facing challenges with the initial dissolution of this compound powder, consider the following troubleshooting steps:

    • Verify Solvent Choice: this compound is a hydrophobic compound, making it practically insoluble in aqueous solutions alone. Organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions.[1]

    • Gentle Warming: Warming the solution to 37°C in a water bath can help increase the dissolution rate.[1] However, it is crucial to ensure that this compound is stable at this temperature.

    • Increase Solvent Volume: The intended concentration of your stock solution might be too high. Try reducing the concentration by adding more solvent.[1]

    • Mechanical Agitation: Vigorous vortexing or brief sonication can be effective in breaking up powder clumps and facilitating dissolution.[1]

Issue 2: this compound precipitates out of solution when added to the aqueous assay medium.

  • Question: My this compound, dissolved in DMSO, precipitates when I dilute it in my cell culture medium or buffer. How can I prevent this?

  • Answer: Precipitation upon dilution into an aqueous medium is a common problem for hydrophobic compounds.[1] Here are several strategies to mitigate this:

    • Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay.

    • Control the Final Co-solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[1]

    • Use Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in the assay medium. This gradual change in solvent polarity can help keep the compound in solution.[1]

    • Add Compound to Medium While Vortexing: To ensure rapid and uniform dispersion, add the this compound stock solution to the aqueous medium while vortexing.[1]

    • Incorporate Solubilizing Agents: Consider the use of detergents or surfactants in your assay buffer, if compatible with your experimental system. For enzyme assays, adding 0.01 - 0.05% Tween-20 or Triton X-100 can be beneficial.[2] For cell-based assays, be cautious as detergents can be cytotoxic above their critical micelle concentration.[2]

Issue 3: Inconsistent results or high variability between experiments.

  • Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?

  • Answer: Yes, inconsistent solubility can lead to significant variability in experimental outcomes. Here’s how to address this:

    • Ensure Complete Dissolution of Stock: Before each use, visually inspect your stock solution for any precipitate, especially after freeze-thaw cycles. If crystals are present, gently warm the solution to 37°C and vortex to redissolve the compound completely.[1]

    • Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with the stability of diluted solutions.

    • Conduct a Solubility Test: Before initiating a large-scale experiment, perform a preliminary test to determine the maximum concentration at which this compound remains soluble in your final assay medium.[3]

Frequently Asked Questions (FAQs)

Q1: What is a stock solution and why is it necessary for in vitro experiments with this compound?

A1: A stock solution is a concentrated solution of a compound, in this case, this compound, dissolved in an appropriate organic solvent like DMSO.[3] It is highly recommended for in vitro work because it allows for the accurate and convenient addition of small, precise amounts of the compound to the aqueous assay medium, minimizing the volume of organic solvent introduced into the experiment.[3]

Q2: What is the difference between kinetic and equilibrium solubility?

A2:

  • Kinetic solubility is the maximum concentration a compound can reach when a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous buffer. This is often a temporary, supersaturated state.[3][4]

  • Equilibrium solubility (or thermodynamic solubility) is the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid compound over a longer period (e.g., 24 hours). This represents a more stable state and is typically lower than the kinetic solubility.[3]

Q3: How should I store my this compound stock solution?

A3: To minimize degradation, stock solutions should generally be stored at -20°C or -80°C.[3] It is also best practice to dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] For light-sensitive compounds, use amber vials or wrap vials in aluminum foil.[3]

Q4: Can I use pH modification to improve this compound solubility?

A4: Adjusting the pH of the buffer can be a viable strategy if this compound has ionizable groups.[5] The solubility of acidic or basic compounds can be significantly increased in buffers where they are in their ionized form. A pH-solubility profile should be determined to identify the optimal pH range for dissolution.

Experimental Protocols & Data

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Calculation: Determine the mass of this compound powder and the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Accurately weigh the calculated mass of this compound into a sterile, appropriately sized vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the mixture until the this compound is completely dissolved. If necessary, gently warm the vial in a 37°C water bath to aid dissolution, being mindful of the compound's stability.[3]

  • Verification: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3]

Protocol 2: Screening for Optimal Co-Solvent Conditions
  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Set up Dilutions: In a 96-well plate, prepare a series of dilutions of the this compound stock solution into the final aqueous assay buffer. The goal is to create a matrix of final this compound concentrations versus final DMSO concentrations.

  • Incubation: Incubate the plate at the experimental temperature for a set period (e.g., 2 hours).

  • Precipitation Assessment: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the highest concentration of this compound that remains in solution at each DMSO concentration.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water< 0.0125
PBS (pH 7.4)< 0.0125
Ethanol5.225
DMSO> 5025
PEG40018.525

Table 2: Effect of Co-Solvents on the Apparent Solubility of this compound in PBS (pH 7.4)

Co-SolventConcentration (%)Apparent this compound Solubility (µM)
None0< 0.1
DMSO0.15
DMSO0.525
DMSO1.060
Ethanol0.515
Ethanol1.040

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve serial_dilute Serial Dilution in Assay Buffer dissolve->serial_dilute 10 mM Stock vortex Vortex During Dilution serial_dilute->vortex add_to_assay Add to Assay Plate vortex->add_to_assay precipitate Precipitation? vortex->precipitate incubate Incubate add_to_assay->incubate readout Measure Endpoint incubate->readout precipitate->add_to_assay No lower_conc Lower Final Concentration precipitate->lower_conc Yes

Caption: Workflow for preparing this compound for in vitro assays.

decision_tree start This compound Solubility Issue stock_issue Issue with Stock Solution? start->stock_issue aq_issue Precipitation in Aqueous Buffer? stock_issue->aq_issue No warm_sonicate Warm to 37°C / Sonicate stock_issue->warm_sonicate Yes final_conc Check Final Co-solvent % (keep <0.5%) aq_issue->final_conc Yes success Proceed with Assay aq_issue->success No lower_conc Lower Working Concentration final_conc->lower_conc >0.5% use_excipients Consider Solubilizing Excipients (e.g., Tween-20, HP-β-CD) final_conc->use_excipients <0.5%

Caption: Decision tree for troubleshooting this compound solubility.

References

Grisabutine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Grisabutine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this novel kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Overall this compound Synthesis Workflow

The synthesis of this compound is a three-step sequence involving a Suzuki-Miyaura cross-coupling, an asymmetric ketone reduction, and a final amide bond formation. Each step presents unique challenges that can impact yield and purity.

This compound Synthesis Workflow A Aryl Bromide + Aryl Boronic Acid B Step 1: Suzuki Coupling (Biaryl Ketone Intermediate) A->B Pd Catalyst, Base C Step 2: Asymmetric Reduction (Chiral Alcohol Intermediate) B->C Chiral Catalyst, H- source D Step 3: Amide Coupling (Final this compound Product) C->D EDC, HOBt E Amine Fragment E->D

Caption: The three-step synthetic route to this compound.

Step 1: Suzuki-Miyaura Cross-Coupling Troubleshooting

This step forms the key biaryl ketone intermediate. Common issues include low product yield, formation of side products, and difficulty removing the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in my Suzuki coupling reaction? Low yields in Suzuki coupling reactions often stem from three main areas: the quality of reagents, an unoptimized catalytic system, or an inadequate reaction environment.[1] The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen, so an improper inert atmosphere can lead to catalyst deactivation.[2] The stability of the boronic acid is also critical; they can degrade when exposed to air and moisture, leading to a side reaction called protodeboronation.[2] Finally, the combination of catalyst, ligand, base, and solvent must be compatible for high catalytic activity.[1]

Q2: I'm observing significant side products, such as a homocoupled dimer of my boronic acid. What causes this? Homocoupling of boronic acids is a common side reaction that occurs when the reaction mixture is not properly degassed.[3] The presence of oxygen can lead to the formation of Pd(II) species that promote this unwanted dimerization.[3] To minimize this, ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2]

Q3: My TLC plate shows a spot corresponding to the dehalogenated starting material. How can I prevent this? Dehalogenation occurs when the aryl halide is reduced instead of coupled.[2] This can happen if the transmetalation step (the transfer of the organic group from boron to palladium) is slow, allowing the intermediate palladium-aryl complex to react with a hydride source in the mixture.[2] Consider screening different bases, such as K₃PO₄ or Cs₂CO₃, which are less likely to act as hydride donors.[2]

Q4: After workup, my product is a dark color and I suspect palladium contamination. How can I remove it? Residual palladium is a common issue. A simple first step is to filter the crude reaction mixture through a pad of Celite®, which can trap insoluble palladium black.[4][5] If the product is still contaminated, which can happen with soluble palladium species, further purification methods are necessary.[4] These include treatment with activated carbon, using specialized metal scavengers, or performing recrystallization.[4] For pharmaceutical applications, palladium levels must be reduced to very low limits, often below 10 ppm for oral drugs.[4]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Product Inactive catalyst due to oxygen exposure.Ensure solvents are properly degassed and the reaction is run under a strict inert atmosphere (Ar or N₂).[2]
Degradation of boronic acid (protodeboronation).Use fresh, high-purity boronic acid or a more stable boronic ester derivative (e.g., pinacol ester).[2]
Suboptimal choice of base, ligand, or solvent.Screen different conditions. For electron-deficient halides, stronger bases and electron-rich ligands may be needed.[1]
Homocoupling Byproduct Presence of oxygen in the reaction mixture.Improve degassing technique for solvents and ensure a positive pressure of inert gas.[3]
Dehalogenation Byproduct Slow transmetalation step; incompatible base.Switch to a different base (e.g., K₃PO₄, Cs₂CO₃).[2] Use a more reactive boronic ester.
Palladium Contamination Insoluble Pd black or soluble Pd species in the product.Filter the crude mixture through Celite®.[6] If contamination persists, treat with activated carbon or a metal scavenger.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and a finely powdered base like K₂CO₃ (2.0 eq).

  • Catalyst Addition: In a separate vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Reaction Setup: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) to the Schlenk flask. Add the catalyst to the flask, then seal it.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by filtering through a Celite® plug to remove bulk palladium, followed by column chromatography.[6]

Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'B(OR)₂ + Base) Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Step 2: Asymmetric Ketone Reduction Troubleshooting

This crucial step establishes the stereochemistry of this compound. The primary challenges are achieving high enantioselectivity (ee%) and ensuring complete conversion of the ketone.

Frequently Asked Questions (FAQs)

Q1: My product has low enantiomeric excess (ee%). How can I improve it? Low enantioselectivity can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature.[7] Temperature, in particular, can have a significant substrate-specific effect; lowering the reaction temperature often improves enantioselectivity.[7] It may be necessary to screen different chiral catalysts or catalyst ligands to find the optimal match for the biaryl ketone substrate. Modern ketoreductase (KRED) enzymes have also become the method of choice for many asymmetric reductions, often outperforming small molecule catalysts in selectivity.[8]

Q2: The reaction is very slow or does not go to completion. What should I do? Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions. Ensure the borane source (if used) is fresh and active. For catalytic hydrogenations, ensure the hydrogen pressure is adequate and the catalyst has not been poisoned.[9] If steric hindrance around the ketone is an issue, increasing the reaction temperature may be necessary, but this must be balanced against a potential decrease in enantioselectivity.[7]

Data Presentation: Optimizing Enantioselectivity
Parameter Condition A Condition B Condition C Condition D
Catalyst (R)-CBS-OxazaborolidineRuCl(p-cymene)[(R,R)-TsDPEN]Ketoreductase KRED-P1-B02(S)-Xyl-P-Phos-RuCl₂
Hydride Source BH₃·SMe₂H₂ (20 bar)IsopropanolH₂ (50 bar)
Solvent THFMethanolAqueous Buffer/IPAEthanol
Temperature -20 °C25 °C30 °C40 °C
Typical ee% 85-92%90-95%>99%94-98%
Experimental Protocol: Asymmetric Ketone Reduction (CBS Catalyst)
  • Catalyst Preparation: To a flame-dried flask under argon, add the (R)-CBS catalyst (0.1 eq) in anhydrous THF.

  • Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq). Stir for 15 minutes.

  • Substrate Addition: Slowly add a solution of the biaryl ketone intermediate (1.0 eq) in anhydrous THF to the catalyst mixture at -20 °C over 30 minutes.

  • Reaction: Stir the reaction at -20 °C and monitor by TLC.

  • Quenching: Once complete, slowly quench the reaction by adding methanol at -20 °C. Allow the mixture to warm to room temperature.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the chiral alcohol intermediate.

Optimization Workflow start Low ee% (<95%) Observed screen_temp Screen Reaction Temperature (-40°C, -20°C, 0°C) start->screen_temp check1 ee% > 98%? screen_temp->check1 screen_cat Screen Chiral Catalysts (e.g., Different Ligands, KREDs) check1->screen_cat No stop Achieved High ee% check1->stop Yes check2 ee% > 98%? screen_cat->check2 screen_solv Screen Solvents (THF, Toluene, DCM) check2->screen_solv No check2->stop Yes check3 ee% > 98%? screen_solv->check3 check3->stop Yes consult Consult Literature for Substrate-Specific Catalysts check3->consult No

Caption: Logical workflow for optimizing enantioselectivity.

Step 3: EDC/HOBt Amide Coupling Troubleshooting

The final step couples the chiral alcohol intermediate (after conversion to a carboxylic acid or with an acid-containing amine fragment) with an amine fragment using EDC/HOBt. Key issues are incomplete reaction, racemization, and purification from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, with significant unreacted starting material remaining. Why? Incomplete amide coupling can be caused by several factors. The coupling agent, EDC, is moisture-sensitive, so using old or improperly stored reagent can lead to low activity.[10][11] The reaction pH is also important; a slightly basic pH (7-9) is needed to ensure the amine is deprotonated and sufficiently nucleophilic.[10] Finally, insufficient equivalents of one reactant can lead to unreacted starting material; using a slight excess (1.1-1.2 equivalents) of the amine is common practice.[10]

Q2: How can I avoid racemization of my chiral center during the coupling reaction? Carbodiimide activation can sometimes lead to racemization of chiral centers, especially those adjacent to the carboxylic acid.[10][12] Adding a racemization-suppressing agent like 1-hydroxybenzotriazole (HOBt) or Oxyma is critical.[10] These additives form a more stable activated ester intermediate, which is less prone to side reactions and racemization.[10] Keeping the reaction temperature low is also beneficial.[10]

Q3: The purification is difficult due to a byproduct that has a similar polarity to my product. What is it and how can I remove it? The most common byproduct in EDC couplings is the corresponding isourea.[10] The urea byproduct from EDC is water-soluble and can typically be removed with an acidic aqueous wash during workup.[10] If purification remains difficult, alternative coupling agents that produce byproducts with different solubility profiles (e.g., DCC, which produces an insoluble urea) could be considered, although these have their own drawbacks.[10]

Troubleshooting Guide: EDC/HOBt Amide Coupling
Problem Potential Cause Suggested Solution
Low to No Product Inactive EDC (moisture-sensitive).Use fresh, high-quality EDC and store it in a desiccator.[10]
Incorrect pH (amine is protonated).Add a non-nucleophilic base like DIEA (2-3 equivalents) to maintain a pH of 7-9.[10]
Sterically hindered acid or amine.Switch to a more potent coupling agent like HATU or HBTU. Consider increasing reaction time or temperature.[10]
Racemization of Product O-acylisourea intermediate is prone to racemization.Always use an additive like HOBt or Oxyma. Keep the reaction temperature low (start at 0 °C).[10]
Difficult Purification Water-soluble urea byproduct from EDC remains.Perform an acidic aqueous wash (e.g., 1M HCl or 5% citric acid) during workup to remove the urea byproduct and excess base.[10]
Polarity of product and starting material are similar.Optimize chromatography conditions (try different solvent systems or gradients). Consider recrystallization if the product is solid.
Experimental Protocol: EDC/HOBt Amide Coupling
  • Preparation: To a solution of the carboxylic acid fragment (1.0 eq) and HOBt (1.2 eq) in an aprotic solvent (e.g., DMF or DCM) at 0 °C, add EDC·HCl (1.2 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to form the active HOBt-ester.

  • Coupling: Add the amine fragment (1.1 eq) followed by a non-nucleophilic base like DIEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove byproducts and unreacted reagents.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the final this compound product.

Amide Coupling Mechanism cluster_0 Activation Step cluster_1 Coupling Step RCOOH Carboxylic Acid (R-COOH) OAU O-Acylisourea (Active Intermediate) RCOOH->OAU +EDC, -H₂O EDC EDC HOBtEster HOBt-Ester (More Stable) OAU->HOBtEster +HOBt HOBt HOBt Amide Amide Product (R-CO-NHR') HOBtEster->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

References

preventing Grisabutine degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Grisabutine Technical Support Center. This resource provides essential information for researchers, scientists, and drug development professionals to ensure the stability of this compound in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to two primary degradation pathways in aqueous solutions: hydrolysis and oxidation.[1][2] Hydrolysis involves the cleavage of its ester functional group by water, a reaction that can be catalyzed by acidic or basic conditions.[3][4] Oxidation targets the tertiary amine moiety, leading to the formation of N-oxide degradation products, and can be accelerated by exposure to oxygen, light, and trace metal ions.[5][6]

Q2: What is the optimal pH for storing this compound solutions?

A2: The optimal pH for this compound stability is between 4.0 and 5.5.[7][8] Within this range, the rates of both acid- and base-catalyzed hydrolysis are minimized.[5] Solutions outside of this pH range, especially under alkaline conditions (pH > 8), will exhibit significantly faster degradation.[8] It is highly recommended to use a buffer system, such as a citrate or acetate buffer, to maintain the pH within the optimal range.[9]

Q3: How does temperature affect the stability of this compound?

A3: Temperature significantly accelerates the degradation of this compound. According to the Arrhenius equation, reaction rates, including those for hydrolysis and oxidation, increase with temperature.[7][10] For maximum stability, stock solutions should be stored at 2-8°C. For long-term storage (over several weeks), it is advisable to store aliquots at -20°C or below to minimize degradation.[4][11] Avoid repeated freeze-thaw cycles.[12]

Q4: Should this compound solutions be protected from light?

A4: Yes. This compound is susceptible to photolysis, where light energy can initiate and accelerate oxidative degradation.[1][4][13] All solutions containing this compound should be prepared and stored in amber glass vials or containers wrapped in aluminum foil to protect them from light.[6][11][14]

Q5: What is the recommended solvent for preparing this compound stock solutions?

A5: For initial stock solutions, a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) is recommended due to this compound's high solubility and the solvent's low water content, which minimizes hydrolysis.[12][14][15] For subsequent dilutions into aqueous buffers for experiments, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.[14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Chemical degradation (hydrolysis or oxidation) of this compound.1. Prepare a fresh stock solution.[12]2. Verify the pH of your aqueous buffer is between 4.0 and 5.5.3. Protect solutions from light and store at the recommended temperature (2-8°C for short-term, -20°C for long-term).4. Consider adding an antioxidant like ascorbic acid to your buffer.[16][17]
Solution Turns Yellow/Brown Oxidation of the this compound molecule.1. This is a visual indicator of degradation. Discard the solution.2. When preparing new solutions, purge the solvent and the headspace of the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen.[4]3. Add a chelating agent such as EDTA (0.01%) to the buffer to sequester trace metal ions that can catalyze oxidation.[16][17]
Precipitate Forms in Aqueous Solution Poor aqueous solubility or degradation product formation.1. Ensure the final concentration of this compound in the aqueous medium is below its solubility limit.[12]2. When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation.[14]3. If the issue persists, it may be a degradant. Prepare a fresh solution following all stability guidelines.

Quantitative Stability Data

The following table summarizes the degradation kinetics of a 1 mg/mL this compound solution under various conditions.

Condition Buffer System Half-Life (t½) Primary Degradation Pathway
pH 3.0, 25°C 0.05 M Glycine-HCl~48 hoursAcid-Catalyzed Hydrolysis
pH 5.0, 25°C 0.05 M Acetate> 30 daysMinimal Degradation
pH 7.4, 25°C 0.05 M Phosphate~72 hoursBase-Catalyzed Hydrolysis & Oxidation
pH 9.0, 25°C 0.05 M Borate~12 hoursBase-Catalyzed Hydrolysis
pH 5.0, 40°C 0.05 M Acetate~7 daysTemperature-Accelerated Hydrolysis
pH 5.0, 4°C 0.05 M Acetate> 90 daysMinimal Degradation

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, followed by dilution into a stabilized aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[12]

  • Purified, sterile water

  • Sodium Acetate Trihydrate

  • Glacial Acetic Acid

  • L-Ascorbic Acid[18]

  • Disodium EDTA

  • Sterile, amber glass vials[19]

  • Calibrated balance, pH meter, and pipettes

Procedure:

  • Prepare Stabilized Aqueous Buffer (0.05 M Acetate, pH 4.5, with Antioxidants): a. Dissolve 6.8 g of Sodium Acetate Trihydrate in 950 mL of purified water. b. Adjust the pH to 4.5 by adding Glacial Acetic Acid. c. Add 0.1 g of L-Ascorbic Acid and 0.1 g of Disodium EDTA. d. Stir until all components are fully dissolved. e. Add purified water to a final volume of 1 L. f. Filter the buffer through a 0.22 µm sterile filter.

  • Prepare 10 mM this compound Primary Stock in DMSO: a. Weigh the required amount of this compound powder in a sterile amber vial. b. Under a stream of inert gas (e.g., nitrogen), add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.[15] c. Cap the vial tightly and vortex until the powder is completely dissolved. This is your primary stock.

  • Storage: a. Aliquot the primary stock into smaller, single-use amber vials to avoid repeated freeze-thaw cycles. b. Store the primary stock aliquots at -20°C for long-term use.

  • Prepare Working Solution (e.g., 100 µM): a. Thaw a single aliquot of the 10 mM primary stock. b. To prepare a 100 µM working solution, perform a 1:100 dilution by slowly adding the DMSO stock into the stabilized aqueous buffer (prepared in Step 1) while gently vortexing. c. Use this working solution for experiments immediately. Do not store diluted aqueous solutions for extended periods.

Visual Guides and Workflows

cluster_pathways This compound Degradation Pathways This compound This compound (Active Compound) Hydrolysis Hydrolysis Product (Inactive) This compound->Hydrolysis H₂O (pH < 4 or pH > 6) Oxidation Oxidation Product (Inactive) This compound->Oxidation O₂ / Light (Trace Metals)

Caption: Primary degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for this compound Instability start Start: Inconsistent Results or Loss of Potency Observed check_solution Is the solution visibly discolored? start->check_solution check_age Is the solution freshly prepared? check_solution->check_age No action_discard Action: Discard solution. Prepare fresh. check_solution->action_discard Yes check_ph Is the buffer pH between 4.0-5.5? check_age->check_ph Yes action_prepare_fresh Action: Prepare a fresh solution following protocol. check_age->action_prepare_fresh No check_storage Was the solution protected from light and stored cold? check_ph->check_storage Yes action_adjust_ph Action: Remake buffer with correctly calibrated pH. check_ph->action_adjust_ph No action_review_storage Action: Use amber vials and store at 2-8°C or -20°C. check_storage->action_review_storage No end_node Problem Resolved: Proceed with Experiment check_storage->end_node Yes action_discard->check_age action_prepare_fresh->check_ph action_adjust_ph->check_storage action_review_storage->end_node

Caption: Logic diagram for troubleshooting this compound stability issues.

References

minimizing off-target effects of Grisabutine

Author: BenchChem Technical Support Team. Date: November 2025

Grisabutine Technical Support Center

Welcome to the technical resource center for this compound. This guide is designed to help researchers and drug development professionals optimize their experiments and mitigate potential off-target effects of this compound.

Disclaimer: this compound is a hypothetical compound presented here for illustrative purposes to demonstrate a framework for a technical support guide. The data, protocols, and troubleshooting advice are based on common scenarios encountered with targeted kinase inhibitors.

This compound is a potent and selective inhibitor of Kinase Z, a critical enzyme in the "Cellular Proliferation Pathway." While designed for high specificity, off-target effects can occur, leading to ambiguous results or cellular toxicity. This guide provides resources to help you identify, understand, and minimize these effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an ATP-competitive inhibitor of Kinase Z. It binds to the ATP-binding pocket of Kinase Z, preventing the phosphorylation of its downstream substrate, Protein Y, and thereby inhibiting the Cellular Proliferation Pathway.

Q2: What are the known off-target effects of this compound?

At concentrations above 10 µM, this compound has been observed to inhibit Kinase X, a kinase involved in the "Cellular Stress Response Pathway." This can lead to unintended cellular stress and apoptosis, confounding experimental results. High concentrations may also induce non-specific cytotoxicity.

Q3: My cells are showing higher-than-expected toxicity. What could be the cause?

Unexpected toxicity is often due to off-target effects or experimental conditions. Consider the following:

  • Concentration: Are you using the lowest effective concentration of this compound? We recommend a starting dose-response experiment from 0.1 µM to 20 µM.

  • Cell Line Sensitivity: Different cell lines may have varying levels of Kinase Z and Kinase X, affecting their sensitivity.

  • On-Target Toxicity: The intended inhibition of Kinase Z itself may lead to cell death in certain contexts.

  • Control Experiments: Have you included appropriate controls, such as a vehicle-only control and a positive control for cell death?

Q4: How can I confirm that my observed phenotype is due to on-target inhibition of Kinase Z?

Validating on-target effects is crucial. We recommend the following approaches:

  • Rescue Experiments: Can the phenotype be reversed by expressing a this compound-resistant mutant of Kinase Z?

  • RNAi/CRISPR Knockdown: Does the knockdown or knockout of the gene encoding Kinase Z replicate the phenotype observed with this compound treatment?

  • Biochemical Assays: Directly measure the phosphorylation of Protein Y (the downstream target of Kinase Z) via Western Blot or ELISA to confirm target engagement.

Troubleshooting Guide

Issue 1: Inconsistent results between experiments.

  • Possible Cause: Variability in drug preparation or cell culture conditions.

  • Solution:

    • Prepare fresh stock solutions of this compound in DMSO for each experiment and store them at -20°C. Avoid repeated freeze-thaw cycles.

    • Ensure cell passages are consistent and that cells are seeded at a uniform density.

    • Calibrate all equipment, such as pipettes and incubators, regularly.

Issue 2: No observable effect at the recommended concentration.

  • Possible Cause: Low expression of Kinase Z in the chosen cell line or poor drug potency.

  • Solution:

    • Confirm the expression level of Kinase Z in your cell line using Western Blot or qPCR.

    • Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM) to determine the IC50 value for your specific system.

    • Verify the activity of your this compound stock by testing it in a cell line with known sensitivity.

Issue 3: Observed phenotype does not match the known function of Kinase Z.

  • Possible Cause: A dominant off-target effect is masking the on-target phenotype.

  • Solution:

    • Lower the concentration of this compound to a range where it is selective for Kinase Z over Kinase X (see Table 1).

    • Use a structurally unrelated inhibitor of Kinase Z to see if it produces the same phenotype.

    • Employ the on-target validation methods described in FAQ Q4 to dissect the effects.

Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (µM)Description
Kinase Z (On-Target) 0.5 Primary target in the Cellular Proliferation Pathway.
Kinase X (Off-Target)12.5A related kinase in the Cellular Stress Response Pathway.
Kinase A (Off-Target)> 50No significant inhibition at typical experimental concentrations.
Kinase B (Off-Target)> 50No significant inhibition at typical experimental concentrations.

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Experimental GoalRecommended Concentration Range (µM)Rationale
On-Target Effect Validation0.1 - 2.0Maximizes selectivity for Kinase Z while minimizing off-target effects on Kinase X.
Dose-Response Curve Generation0.05 - 50.0Establishes the full efficacy and toxicity profile.
Off-Target Effect Characterization10.0 - 50.0Concentrations where inhibition of Kinase X is expected.

Experimental Protocols

Protocol 1: Western Blot for On-Target Engagement (Phospho-Protein Y)

  • Cell Treatment: Seed cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 5, 10 µM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Protein Y overnight at 4°C. Use an antibody for total Protein Y or a housekeeping protein (e.g., GAPDH) as a loading control.

  • Secondary Antibody & Imaging: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the bands using an ECL substrate and a chemiluminescence imager.

Protocol 2: CRISPR-Cas9 Knockout for On-Target Validation

  • gRNA Design: Design and clone two to three gRNAs targeting a constitutive exon of the gene encoding Kinase Z into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the target cell line.

  • Single-Cell Cloning: Select for transfected cells (e.g., using puromycin resistance) and perform single-cell sorting into 96-well plates to generate clonal populations.

  • Knockout Validation: Expand the clones and validate the knockout of Kinase Z via Western Blot and Sanger sequencing of the target genomic locus.

  • Phenotypic Analysis: Treat the validated knockout clones and a wild-type control with this compound. The knockout cells should phenocopy the effects of the drug and show resistance to its on-target effects.

Visualizations

Signaling_Pathway cluster_Grisabutine_Action This compound Intervention cluster_On_Target On-Target Pathway: Proliferation cluster_Off_Target Off-Target Pathway: Stress Response This compound This compound Kinase_Z Kinase Z This compound->Kinase_Z inhibits (IC50 = 0.5 µM) Kinase_X Kinase X This compound->Kinase_X inhibits (IC50 = 12.5 µM) Protein_Y Protein Y Kinase_Z->Protein_Y phosphorylates Proliferation Cell Proliferation Protein_Y->Proliferation Stress_Factor Stress Factor Kinase_X->Stress_Factor phosphorylates Apoptosis Apoptosis Stress_Factor->Apoptosis

Caption: Mechanism of action for this compound, showing on- and off-target pathways.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response 1. Perform Dose-Response (0.1 to 50 µM) start->dose_response check_selectivity 2. Compare with IC50 values (See Table 1) dose_response->check_selectivity low_dose_phenotype Phenotype at Low Dose? (< 2 µM) check_selectivity->low_dose_phenotype Yes high_dose_phenotype Phenotype only at High Dose? (> 10 µM) check_selectivity->high_dose_phenotype Yes on_target_validation 3. On-Target Validation (CRISPR KO, Rescue) low_dose_phenotype->on_target_validation off_target_investigation 3. Off-Target Investigation (Test Kinase X inhibition) high_dose_phenotype->off_target_investigation conclusion_on_target Conclusion: Phenotype is likely On-Target on_target_validation->conclusion_on_target conclusion_off_target Conclusion: Phenotype is likely Off-Target off_target_investigation->conclusion_off_target

Caption: Workflow for differentiating on-target vs. off-target effects.

Troubleshooting_Tree start Issue: High Cell Toxicity check_conc Is [this compound] > 10 µM? start->check_conc yes_conc Yes check_conc->yes_conc no_conc No check_conc->no_conc cause_off_target Possible Cause: Off-target inhibition of Kinase X yes_conc->cause_off_target check_controls Are controls (vehicle) also toxic? no_conc->check_controls solution_off_target Solution: Lower concentration to < 2 µM cause_off_target->solution_off_target yes_controls Yes check_controls->yes_controls no_controls No check_controls->no_controls cause_culture Possible Cause: Contamination or solvent issue yes_controls->cause_culture cause_on_target Possible Cause: On-target toxicity in this cell line no_controls->cause_on_target solution_culture Solution: Use fresh reagents and check cultures cause_culture->solution_culture solution_on_target Solution: Validate with CRISPR KO of Kinase Z cause_on_target->solution_on_target

Grisabutine Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the yield of Grisabutine extraction from Grisaia fructus. It includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound from Grisaia fructus?

A1: The optimal solvent for this compound extraction is highly dependent on the desired purity and yield. Acidified methanol has been shown to provide the highest crude yield due to the alkaloid nature of this compound. However, for higher purity with a slightly lower yield, a biphasic extraction using ethyl acetate and a pH-controlled aqueous buffer is recommended.

Q2: How does temperature affect the stability and yield of this compound during extraction?

A2: this compound is moderately thermolabile. Extraction temperatures should be maintained below 40°C to prevent degradation. While slightly elevated temperatures can increase extraction efficiency, prolonged exposure to heat will result in a significant loss of the active compound.

Q3: What is the most effective method for the initial purification of the crude extract?

A3: Solid-Phase Extraction (SPE) using a C18 cartridge is the most effective method for the initial cleanup of the crude this compound extract. This technique efficiently removes non-polar impurities and concentrates the target compound, preparing it for further chromatographic purification.

Q4: Are there any known compounds that interfere with this compound quantification?

A4: Yes, two related alkaloids, Isothis compound and Neothis compound, often co-extract with this compound and have similar retention times in reverse-phase HPLC. A high-resolution column and a gradient elution method are necessary to achieve baseline separation for accurate quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Extraction Yield

If you are experiencing a lower than expected yield of this compound, consider the following potential causes and solutions.

Potential Causes & Solutions for Low Yield

Potential Cause Recommended Solution Expected Outcome
Incomplete Cell Lysis Increase the homogenization time of the plant material or consider a pre-treatment step with cellulase enzymes. Improved solvent penetration and release of intracellular this compound.
Suboptimal Solvent pH For methanol extraction, acidify the solvent to a pH of 3.0-3.5 using formic acid. For liquid-liquid extraction, ensure the aqueous phase is buffered to pH 9.0. Enhanced solubility and recovery of the protonated form of this compound.
Insufficient Solvent-to-Solid Ratio Increase the solvent volume to a 20:1 ratio (mL of solvent to g of dried plant material). Ensure complete saturation of the plant material and efficient mass transfer.

| Compound Degradation | Perform all extraction and evaporation steps at reduced temperatures (below 40°C) and under low light conditions. | Minimize the degradation of thermolabile and photosensitive this compound. |

Issue 2: Poor Purity in Final Isolate

If the final isolated fraction shows significant impurities after purification, consult the following troubleshooting steps.

Troubleshooting Workflow for Poor Purity

G start Low Purity Detected check_spe Review SPE Protocol start->check_spe check_hplc Optimize HPLC Method start->check_hplc spe_loading Crude Extract Overloading? check_spe->spe_loading spe_wash Ineffective Wash Step? check_spe->spe_wash hplc_gradient Suboptimal Gradient? check_hplc->hplc_gradient hplc_column Column Degradation? check_hplc->hplc_column solution1 Reduce Sample Load on SPE Cartridge spe_loading->solution1 solution2 Increase % of Weak Solvent in Wash Step spe_wash->solution2 solution3 Steepen or Modify Elution Gradient hplc_gradient->solution3 solution4 Replace HPLC Column hplc_column->solution4

Caption: Troubleshooting Decision Tree for Low Purity Issues.

Experimental Protocols

Protocol 1: Acidified Methanol Extraction of this compound
  • Preparation: Grind 10 g of dried, powdered Grisaia fructus material.

  • Extraction: Suspend the powder in 200 mL of methanol acidified with 0.1% formic acid.

  • Sonication: Sonicate the suspension for 30 minutes in a water bath maintained at 35°C.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes.

  • Collection: Decant and collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant pellet twice more.

  • Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.

  • Storage: Store the resulting crude extract at -20°C until further purification.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Re-dissolve 100 mg of the crude extract in 2 mL of 10% methanol in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to elute polar impurities. Discard the eluate.

  • Elution: Elute the this compound-enriched fraction with 10 mL of 80% methanol in water.

  • Drying: Dry the eluted fraction under a stream of nitrogen gas.

General Workflow for this compound Extraction and Purification

G plant Grisaia fructus (Dried Powder) extraction Solvent Extraction (Acidified Methanol) plant->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe purified_fraction Semi-Purified Fraction spe->purified_fraction hplc Preparative HPLC purified_fraction->hplc pure_this compound Pure this compound (>98%) hplc->pure_this compound

Caption: Standard Experimental Workflow for this compound Isolation.

Hypothetical Signaling Pathway

This compound is hypothesized to exert its neuroprotective effects by modulating the fictional Kinase-Associated Neuro-Trophic (KANT) signaling pathway. Understanding this pathway can provide context for the compound's mechanism of action studies.

Hypothesized KANT Signaling Pathway

G This compound This compound receptor Neuro-Receptor Alpha This compound->receptor Binds kant1 KANT1 Kinase receptor->kant1 Activates kant2 KANT2 kant1->kant2 Phosphorylates tf Transcription Factor (Neuro-Genesis) kant2->tf Activates inhibition Inhibition of Apoptotic Factors kant2->inhibition survival Cell Survival & Growth tf->survival inhibition->survival

Caption: Proposed Mechanism of Action for this compound via the KANT Pathway.

dealing with poor reproducibility in Grisabutine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with reproducibility in experiments involving Grisabutine, a novel kinase inhibitor. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reliable studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?

A1: Variability in IC50 values is a common issue in drug response assays and can stem from several factors.[1][2][3] Key areas to investigate include:

  • Cell-Based Variability :

    • Cell Line Authenticity and Integrity : Ensure your cell lines are authenticated (e.g., via STR profiling) and free from cross-contamination.[4] Genetic drift can occur with high passage numbers, leading to altered drug sensitivity. It is recommended to use cells within a consistent and low passage range.

    • Mycoplasma Contamination : This common contamination can significantly alter cellular responses to treatments and should be tested for regularly.[3]

    • Cell Seeding Density : Inconsistent initial cell numbers can lead to variations in confluence, which affects drug efficacy.[2][5]

  • Reagent and Compound Handling :

    • This compound Stock Solution : Ensure the compound is fully dissolved and stored correctly as per the manufacturer's instructions to maintain its stability and activity.[6] Repeated freeze-thaw cycles should be avoided.

    • Solvent Effects : The solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic effects at higher concentrations. It is crucial to maintain a consistent final solvent concentration across all wells and include a vehicle control.[6]

  • Assay Protocol and Execution :

    • Pipetting and Dilution Errors : Inaccurate pipetting, especially during serial dilutions, is a major source of variability.[7]

    • "Edge Effects" in Microplates : Wells on the perimeter of a microplate are prone to evaporation, which can alter drug concentrations. It is advisable to fill these outer wells with sterile PBS or media and not use them for experimental data points.[2]

    • Incubation Times : The duration of drug exposure can significantly impact the observed effect. Ensure this is kept consistent across all experiments.[6]

Q2: Our lab and a collaborator's lab are getting different results for this compound's effect on cell viability, even with the same cell line and protocol. Why might this be happening?

A2: Inter-laboratory variability is a well-documented challenge.[8] Even with standardized protocols, subtle differences can lead to divergent outcomes.[1] Potential sources of discrepancy include:

  • Subtle Protocol Deviations : Minor differences in seemingly insignificant steps, such as the method of cell counting or the specific brand of reagents and plastics, can contribute to variability.[1]

  • Environmental Factors : Differences in incubator calibration (CO2, temperature, humidity) can affect cell growth and drug response.

Q3: How does this compound work, and which signaling pathway should I be investigating?

A3: this compound is a selective inhibitor of the Janus kinase (JAK) family, with high affinity for JAK1 and JAK2. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in inflammation and immunity.[9][10] By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of pro-inflammatory genes.[10] The primary pathway to investigate is, therefore, the JAK-STAT pathway.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

This guide provides a systematic approach to troubleshooting variability in cell viability assays (e.g., MTT, resazurin-based assays) with this compound.

Potential Cause Troubleshooting Step Success Indicator
Cell Seeding Inconsistency 1. Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[2] 2. Use an automated cell counter for accuracy.[7]Consistent cell numbers and growth rates across replicate wells and experiments.
This compound Preparation/Storage 1. Prepare fresh serial dilutions for each experiment from a validated stock. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[6] 3. Verify the solubility of this compound in the chosen solvent.[6]Reproducible dose-response curves with consistent IC50 values.
Assay Protocol Variations 1. Ensure consistent incubation times for drug treatment and assay reagents. 2. Use a multichannel pipette for simultaneous reagent addition to minimize timing differences. 3. Avoid the outer wells of the microplate to mitigate edge effects.[2]Low well-to-well variability within a single plate.
Mycoplasma Contamination 1. Test all cell cultures for mycoplasma.[3] 2. Discard any contaminated cultures and replace with a fresh, tested stock.Negative mycoplasma test results.
Guide 2: Western Blotting Reproducibility for p-STAT Analysis

This guide addresses common issues when measuring the inhibition of STAT phosphorylation by this compound.

Potential Cause Troubleshooting Step Success Indicator
Variable Protein Extraction 1. Ensure complete cell lysis and consistent protein extraction by using a standardized lysis buffer and protocol. 2. Quantify protein concentration accurately using a reliable method (e.g., BCA assay).Consistent protein yields and equal loading in gel lanes.
Phosphatase/Protease Activity 1. Always include phosphatase and protease inhibitors in your lysis buffer. 2. Keep samples on ice or at 4°C throughout the extraction process.Sharp, well-defined protein bands with minimal degradation.
Antibody Performance 1. Validate primary antibodies for specificity and optimal dilution. 2. Use the same antibody lot for a series of comparative experiments.Strong, specific signal for the target protein (p-STAT) with low background.
Transfer and Detection 1. Optimize transfer conditions (time, voltage) for your specific protein of interest. 2. Ensure consistent incubation times and washing steps during antibody probing and detection.Consistent band intensities for loading controls across all lanes.

Experimental Protocols

Protocol 1: Cell Viability (Resazurin Reduction Assay)
  • Cell Seeding : Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment :

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions (including a vehicle control).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay :

    • Add 20 µL of resazurin solution to each well and incubate for 1-4 hours, protected from light.[4]

    • Measure fluorescence or absorbance at the appropriate wavelengths.

  • Data Analysis :

    • Subtract the background (media-only wells) from all readings.

    • Normalize the data to the vehicle control.

    • Fit the dose-response curve using a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot for p-STAT3 Inhibition
  • Cell Culture and Treatment : Grow cells to 70-80% confluency and treat with various concentrations of this compound for the specified time. Include a positive control (e.g., cytokine stimulation to induce STAT3 phosphorylation) and a vehicle control.

  • Protein Extraction :

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection : Visualize bands using an ECL substrate and an imaging system. Densitometry analysis can be used to quantify the relative levels of p-STAT3.

Visualizations

Grisabutine_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK1/JAK2 Receptor->JAK activates Cytokine Cytokine Cytokine->Receptor binds STAT STAT JAK->STAT phosphorylates This compound This compound This compound->JAK inhibits STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus translocates to pSTAT p-STAT pSTAT->STAT_dimer dimerizes STAT->pSTAT Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription initiates

Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Cells Verify Cell Health & Identity Start->Check_Cells Check_Reagents Examine Reagent Preparation Check_Cells->Check_Reagents Cells OK Passage_Contamination Check Passage # Mycoplasma Test Check_Cells->Passage_Contamination Issue Found Check_Protocol Review Experimental Protocol Check_Reagents->Check_Protocol Reagents OK Drug_Storage Check this compound Stock & Dilutions Check_Reagents->Drug_Storage Issue Found Data_Analysis Standardize Data Analysis Check_Protocol->Data_Analysis Protocol OK Pipetting_Edge Evaluate Pipetting & Plate Layout Check_Protocol->Pipetting_Edge Issue Found Normalization Consistent Normalization & Curve Fitting Data_Analysis->Normalization Issue Found Resolved Issue Resolved Data_Analysis->Resolved Analysis OK Passage_Contamination->Check_Cells Corrected Drug_Storage->Check_Reagents Corrected Pipetting_Edge->Check_Protocol Corrected Normalization->Data_Analysis Corrected

Caption: A logical workflow for troubleshooting poor reproducibility.

References

Validation & Comparative

Unveiling the Potential of Grisabutine: A Comparative Look at the Biological Activity of Bisbenzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biological activities of bisbenzylisoquinoline alkaloids, providing a framework for understanding the potential of the understudied Grisabutine. This guide offers a comparative analysis of related compounds, experimental protocols, and potential signaling pathways to aid researchers and drug development professionals in exploring this promising class of natural products.

Introduction to this compound and the Bisbenzylisoquinoline Alkaloid Family

This compound is a bisbenzylisoquinoline alkaloid that was first isolated from the plant Abuta grisebachii in 1977. Alongside its counterpart, Grisabine, these compounds belong to a large and structurally diverse family of natural products known for a wide array of biological activities. Despite its early discovery, specific experimental data on the biological activity of this compound remains scarce in publicly available literature. However, by examining the well-documented activities of other bisbenzylisoquinoline alkaloids, we can infer the potential therapeutic avenues for this compound and design experimental strategies to confirm its bioactivity.

This guide provides a comparative overview of the known biological activities of prominent bisbenzylisoquinoline alkaloids, presenting a valuable resource for researchers interested in this compound and related compounds.

Comparative Analysis of Biological Activities

While specific data for this compound is not available, the bisbenzylisoquinoline alkaloid class has demonstrated significant potential across several therapeutic areas. The following tables summarize the reported biological activities of representative compounds from this family, offering a benchmark for potential future studies on this compound.

Table 1: Anti-inflammatory Activity of Selected Bisbenzylisoquinoline Alkaloids

CompoundSourceAssayTarget/MechanismIC50 / Activity
Tetrandrine Stephania tetrandraLPS-induced RAW 264.7 macrophagesInhibition of NF-κB activation, reduction of TNF-α, IL-6, and iNOS productionIC50 ≈ 5 µM
Berbamine Berberis amurensisCarrageenan-induced paw edema in ratsInhibition of inflammatory mediatorsSignificant reduction in paw edema at 10 mg/kg
Fangchinoline Stephania tetrandraAdjuvant-induced arthritis in ratsSuppression of pro-inflammatory cytokines (TNF-α, IL-1β)Ameliorated arthritic symptoms
Isotetrandrine Stephania tetrandraLPS-stimulated microglial cellsInhibition of nitric oxide (NO) productionIC50 ≈ 10 µM

Table 2: Anticancer Activity of Selected Bisbenzylisoquinoline Alkaloids

CompoundCell LineAssayMechanism of ActionIC50
Tetrandrine Human leukemia (HL-60)MTT assayInduction of apoptosis, cell cycle arrest at G1 phaseIC50 ≈ 8 µM
Berbamine Breast cancer (MCF-7)MTT assayInhibition of cell proliferation, induction of apoptosisIC50 ≈ 15 µM
Cepharanthine Ovarian cancer (SKOV3)MTT assayReversal of multidrug resistance, induction of autophagyPotentiates cisplatin cytotoxicity
Fangchinoline Lung cancer (A549)MTT assayInduction of apoptosis through ROS generationIC50 ≈ 20 µM

Table 3: Antimicrobial and Antiviral Activities of Selected Bisbenzylisoquinoline Alkaloids

CompoundOrganism/VirusActivityMIC / EC50
Tetrandrine Mycobacterium tuberculosisAntibacterialMIC = 25 µg/mL
Berbamine Candida albicansAntifungalMIC = 16 µg/mL
Cepharanthine Human Immunodeficiency Virus (HIV)AntiviralEC50 ≈ 0.5 µM
Isotetrandrine Herpes Simplex Virus (HSV-1)AntiviralEC50 ≈ 7 µM

Potential Signaling Pathways

Based on the known mechanisms of other bisbenzylisoquinoline alkaloids, this compound could potentially modulate key signaling pathways involved in inflammation and cancer.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Phosphorylates IκBα, leading to NF-κB release IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription This compound This compound (Hypothesized) This compound->IKK Potential Inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

apoptosis_pathway This compound This compound (Hypothesized) ROS ↑ ROS Production This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax Activates Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation Isolation Isolation & Purification of this compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Isolation->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) Isolation->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Isolation->Antimicrobial Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Cytotoxicity->Pathway_Analysis Anti_inflammatory->Pathway_Analysis Animal_Model Animal Models of Disease (e.g., Arthritis, Tumor Xenograft) Pathway_Analysis->Animal_Model Enzyme_Inhibition Enzyme Inhibition Assays Toxicity Toxicity Studies Animal_Model->Toxicity

A Comparative Guide to Grisabutine and Other Bisbenzylisoquinoline Alkaloids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Grisabutine in the context of leading bisbenzylisoquinoline alkaloids, proposing a framework for comparative efficacy testing.

Introduction

Bisbenzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of natural products that have garnered significant attention in the field of drug discovery for their wide range of pharmacological activities.[1] These compounds, characterized by the presence of two benzylisoquinoline units linked together, are predominantly found in plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families. Notable members of this class, such as tetrandrine, berbamine, and tubocurarine, have been investigated for their potent anti-inflammatory, anticancer, neuroprotective, and muscle-relaxant properties.[1][2]

This compound, a bisbenzylisoquinoline alkaloid isolated from Abuta grisebachii, represents a lesser-studied member of this family.[3][4] While its chemical structure has been elucidated, a significant gap exists in the scientific literature regarding its biological activity and therapeutic potential, particularly in direct comparison to its more extensively studied counterparts.

This guide provides a comparative overview of this compound and other prominent bisbenzylisoquinoline alkaloids. Due to the limited availability of direct experimental data for this compound, this document outlines a proposed series of experiments to systematically evaluate its cytotoxic and anti-inflammatory properties against well-characterized BIAs like tetrandrine and berbamine. The provided protocols and data tables from studies on related compounds will serve as a benchmark for these future investigations.

Structural Comparison of Key Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids are classified based on the linkage between the two benzylisoquinoline monomers. The most common linkages are "head-to-head," "tail-to-tail," and "head-to-tail."[1] These structural variations significantly influence the molecule's three-dimensional conformation and, consequently, its biological activity.

Table 1: Structural Classification of Selected Bisbenzylisoquinoline Alkaloids

AlkaloidStructural Linkage TypeKey Pharmacological Activities
This compound Head-to-TailTo be determined
Tetrandrine Head-to-Head, Tail-to-TailCytotoxic, Anti-inflammatory, Multidrug Resistance Reversal[4][5][6]
Berbamine Head-to-Head, Tail-to-TailAnti-inflammatory, Anti-angiogenic, Cardioprotective[7][8]
Tubocurarine Head-to-TailNeuromuscular Blocker, Muscle Relaxant[1]

Comparative Biological Activity: Knowns and Proposed Investigations

While direct comparative data for this compound is not yet available, the known activities of other BIAs provide a rationale for its investigation. The following sections outline the established biological effects of tetrandrine and berbamine and propose a framework for comparing this compound's efficacy.

Cytotoxic Activity

Many bisbenzylisoquinoline alkaloids, including tetrandrine, have demonstrated significant cytotoxic effects against various cancer cell lines.[6] A proposed investigation would involve comparing the in vitro cytotoxicity of this compound against that of tetrandrine using a standard MTT assay.

Proposed Comparative Cytotoxicity Data (Hypothetical)

Table 2: Comparative Cytotoxicity (IC50 in µM) of this compound and Tetrandrine in Cancer Cell Lines

Cell LineThis compound (IC50)Tetrandrine (IC50)
Human Neuroblastoma (SH-SY5Y)To be determinedReported values vary[6]
Human Colon Carcinoma (SW620)To be determinedReported values vary[5]
Human Breast Cancer (MCF-7)To be determinedTo be determined
Anti-inflammatory Activity

The anti-inflammatory properties of BIAs are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] Berbamine, for example, exerts its anti-inflammatory effects by inhibiting these pathways.[7] A comparative study of this compound's anti-inflammatory potential could be conducted by assessing its ability to inhibit NF-κB activation in response to an inflammatory stimulus.

Proposed Comparative Anti-inflammatory Data (Hypothetical)

Table 3: Comparative Inhibition of NF-κB Activation by this compound and Berbamine

CompoundConcentration (µM)Inhibition of TNF-α induced NF-κB Activation (%)
This compound 1To be determined
5To be determined
10To be determined
Berbamine 1Reported to inhibit NF-κB[7]
5Reported to inhibit NF-κB[7]
10Reported to inhibit NF-κB[7]

Experimental Protocols

The following are detailed methodologies for the key experiments proposed in this guide.

MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for assessing cell viability.[1][2][9][10]

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., SH-SY5Y, SW620, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and the comparative alkaloid (e.g., tetrandrine) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is based on established methods for quantifying NF-κB activation.[3][11]

Methodology:

  • Cell Transfection: Stably transfect a suitable cell line (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or the comparative alkaloid (e.g., berbamine) for 1 hour.

  • Inflammatory Stimulus: Induce NF-κB activation by treating the cells with Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL for 6 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a percentage of inhibition relative to the TNF-α-treated control.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the proposed experimental designs and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_nfkb NF-κB Inhibition Assay Workflow cell_seeding Seed Cancer Cells compound_treatment Treat with this compound or Tetrandrine cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 absorbance_measurement->ic50_calculation cell_transfection Transfect Cells with Reporter cell_seeding_nfkb Seed Transfected Cells cell_transfection->cell_seeding_nfkb compound_pretreatment Pre-treat with this compound or Berbamine cell_seeding_nfkb->compound_pretreatment tnfa_stimulation Stimulate with TNF-α compound_pretreatment->tnfa_stimulation luciferase_assay Measure Luciferase Activity tnfa_stimulation->luciferase_assay inhibition_calculation Calculate % Inhibition luciferase_assay->inhibition_calculation

Caption: Proposed experimental workflows for comparative analysis.

nfkb_pathway cluster_nucleus Inside Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces This compound This compound / Berbamine This compound->ikk Inhibition?

Caption: Simplified NF-κB signaling pathway and potential point of inhibition.

Conclusion and Future Directions

This compound remains an understudied bisbenzylisoquinoline alkaloid with the potential for significant biological activity, given the pharmacological profiles of its structural relatives. The proposed comparative studies outlined in this guide provide a clear and actionable framework for elucidating the cytotoxic and anti-inflammatory properties of this compound. By directly comparing its efficacy against well-characterized BIAs like tetrandrine and berbamine, researchers can ascertain its potential as a lead compound for the development of novel therapeutics. The execution of these experiments will be crucial in filling the existing knowledge gap and determining the future trajectory of this compound in preclinical research.

References

Validating the Target of Grisabutine: A Comparative Guide to CRISPR-Based and Orthogonal Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, the unequivocal validation of a drug's mechanism of action is paramount. This guide provides a comparative overview of methodologies for validating the molecular target of a novel, hypothetical anti-cancer agent, Grisabutine. This compound is postulated to exert its therapeutic effects through the specific inhibition of Target X Kinase (TXK), a key enzyme in a pro-survival signaling pathway frequently dysregulated in various malignancies. Herein, we delve into the utility of CRISPR-Cas9 technology as a definitive genetic approach for target validation and contrast it with established orthogonal methods.

Comparison of Target Validation Methodologies

A multi-faceted approach is often necessary to build a robust case for a drug's on-target activity. The following table summarizes and compares key methodologies for validating the engagement and functional relevance of TXK as the target of this compound.

Methodology Principle Typical Quantitative Readout Throughput Cellular Context Advantages Limitations
CRISPR-Cas9 Knockout Permanent disruption of the gene encoding the target protein at the DNA level.>10-fold increase in IC50 of this compound in knockout vs. wild-type cells.Low (clonal isolation)Live cellsGenetically precise, provides definitive evidence of target necessity, stable and permanent modification.Time-consuming to generate and validate knockout clones (weeks to months), potential for off-target gene editing, lethal if the target is essential for cell viability.
RNA Interference (RNAi) Transient knockdown of target mRNA, leading to reduced protein expression.2-5 fold increase in IC50 of this compound in knockdown vs. control cells.HighLive cellsRapid and relatively inexpensive, suitable for high-throughput screening.Incomplete knockdown, transient effect, significant potential for off-target effects leading to false positives/negatives.[1][2]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.ΔTm > 2°C (change in melting temperature), EC50 of target engagement in isothermal dose-response.Medium to HighLive cells, cell lysates, tissuesMeasures direct target engagement in a native cellular environment, label-free.[3]Not all ligand binding events result in a significant thermal shift, requires specific antibodies or mass spectrometry for detection.
Chemical Proteomics Affinity capture of target proteins and their binding partners from cell lysates using an immobilized version of the drug.Identification and quantification of on- and off-target proteins by mass spectrometry, determination of dissociation constants (Kd).Low to MediumCell lysatesUnbiased, proteome-wide identification of on- and off-targets, can reveal unexpected binding partners.[4][5][6][7][8]Requires chemical modification of the drug to create a probe, may not capture all interactions, performed on cell lysates which may not fully represent the in-cell environment.

Visualizing the Target Validation Strategy

To provide a clear conceptual framework, the following diagrams illustrate the hypothetical signaling pathway of TXK, the experimental workflow for CRISPR-based target validation, and the logical relationship between pharmacological and genetic inhibition.

TXK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TXK Target X Kinase (TXK) UpstreamKinase->TXK Phosphorylates & Activates DownstreamEffector Downstream Effector TXK->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates CellSurvival Cell Survival & Proliferation TranscriptionFactor->CellSurvival Promotes This compound This compound This compound->TXK Inhibits

Hypothetical Signaling Pathway of Target X Kinase (TXK).

CRISPR_Workflow cluster_design 1. Design & Cloning cluster_delivery 2. Delivery & Selection cluster_isolation 3. Clonal Isolation & Validation cluster_phenotype 4. Phenotypic Assays sgRNA_design Design sgRNAs targeting TXK gene cloning Clone sgRNAs into Cas9 expression vector sgRNA_design->cloning transfection Transfect/Transduce cancer cells cloning->transfection selection Select for successfully transfected cells transfection->selection single_cell Isolate single-cell clones selection->single_cell expansion Expand clonal populations single_cell->expansion validation Validate TXK knockout (Sequencing, Western Blot) expansion->validation treatment Treat WT and TXK-KO cells with this compound validation->treatment viability Assess cell viability (e.g., IC50 determination) treatment->viability

Workflow for CRISPR-Cas9 Mediated Target Validation.

Logical_Relationship cluster_comparison Comparison Logic This compound This compound Treatment TXK_Inhibition Inhibition of TXK Activity This compound->TXK_Inhibition Pharmacological TXK_KO TXK Gene Knockout (CRISPR) TXK_KO->TXK_Inhibition Genetic Phenotype Cell Death / Reduced Proliferation TXK_Inhibition->Phenotype Leads to Conclusion Conclusion: This compound acts on-target Phenotype->Conclusion logic_text If Phenotype of this compound treatment is absent in TXK_KO cells, then this compound's effect is TXK-dependent. logic_text->Conclusion

Logical Framework for Target Validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of target validation studies.

Protocol 1: CRISPR-Cas9 Mediated Knockout of TXK

This protocol outlines the generation of a stable TXK knockout cell line to assess changes in sensitivity to this compound.

  • sgRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting early exons of the TXK gene using a publicly available tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a lentiCRISPRv2 vector, which co-expresses Cas9 and a puromycin resistance gene.

  • Lentivirus Production and Transduction:

    • Co-transfect HEK299T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Transduce the target cancer cell line with the lentiviral particles.

  • Selection and Clonal Isolation:

    • Select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.

    • After selection, perform single-cell sorting or limiting dilution to isolate clonal populations into 96-well plates.[9]

  • Validation of Knockout:

    • Expand the clonal populations.

    • Validate the knockout of TXK at the genomic level by Sanger sequencing of the targeted locus to identify indels.[9]

    • Confirm the absence of TXK protein expression by Western blotting using a validated antibody.

  • Phenotypic Assay:

    • Seed wild-type and validated TXK knockout cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound or a DMSO vehicle control for 72 hours.

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

    • Calculate and compare the IC50 values. A significant rightward shift in the IC50 curve for the knockout cells indicates on-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to measure the direct engagement of this compound with TXK in intact cells.

  • Cell Treatment:

    • Culture the cancer cell line of interest to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.1 to 100 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a no-heat control.[10]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Detection and Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble TXK in each sample by Western blotting.

    • Quantify the band intensities and normalize to the unheated control.

    • Plot the normalized intensity versus temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of this compound indicates target engagement.

Protocol 3: Chemical Proteomics

This protocol provides a framework for identifying the protein targets of this compound on a proteome-wide scale.

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a linker with a reactive group (e.g., an alkyne or an amine) for immobilization, ensuring the modification does not disrupt binding to TXK.

  • Affinity Resin Preparation:

    • Covalently couple the this compound probe to an activated chromatography resin (e.g., NHS-activated Sepharose).

  • Cell Lysis and Affinity Capture:

    • Prepare a native protein lysate from the cancer cell line.

    • Incubate the lysate with the this compound-coupled resin. For competition experiments, pre-incubate the lysate with free this compound before adding the resin.

    • Wash the resin extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the resin, typically by boiling in SDS-PAGE sample buffer.

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that specifically bind to the this compound probe by searching the MS/MS data against a protein database. Proteins that are competed off by free this compound are considered specific binders.

Conclusion

Validating the target of a novel therapeutic agent like this compound is a critical and multi-step process. While CRISPR-Cas9 gene knockout provides the most definitive evidence for the functional consequence of target inhibition, it is a low-throughput and time-intensive method.[11] Orthogonal approaches such as CETSA and chemical proteomics offer complementary information regarding direct target engagement and off-target profiling in a more native cellular context.[12][13] A judicious combination of these genetic, biophysical, and proteomic methods will build the strongest case for TXK as the bona fide target of this compound, thereby de-risking its progression through the drug development pipeline.

References

Comparative Efficacy and Mechanism of Action of Grisabutine in Modulating the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making its components prime targets for therapeutic intervention. This guide provides a comparative analysis of Grisabutine, a novel ATP-competitive kinase inhibitor, against established MEK1/2 inhibitors, Trametinib and Cobimetinib. We present quantitative data on enzymatic inhibition, cellular potency, and kinase selectivity. Detailed experimental protocols and workflow visualizations are provided to ensure reproducibility and facilitate critical evaluation by the scientific community.

Overview of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals into intracellular responses. The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K, e.g., RAF), a MAP Kinase Kinase (MAP2K, e.g., MEK), and a MAP Kinase (MAPK, e.g., ERK). This compound is designed to target MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF (MAP3K) RAS->RAF MEK MEK1/2 (MAP2K) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF This compound This compound This compound->MEK Inhibition Trametinib Trametinib Trametinib->Inhibitor_point Cobimetinib Cobimetinib Cobimetinib->Inhibitor_point Inhibitor_point->MEK

Caption: Simplified MAPK/ERK signaling cascade showing the point of MEK1/2 inhibition.

Comparative Performance Data

The inhibitory activity of this compound was assessed and compared to Trametinib and Cobimetinib using biochemical and cell-based assays. All experiments were conducted in triplicate, and the data represent the mean values.

Table 1: Biochemical Potency Against MEK1
CompoundTargetIC₅₀ (nM)Kᵢ (nM)Mechanism of Action
This compound MEK11.2 ± 0.2 0.3 ± 0.05 ATP-competitive, Reversible
TrametinibMEK10.9 ± 0.10.2 ± 0.04Allosteric, Reversible
CobimetinibMEK14.2 ± 0.51.1 ± 0.15ATP-competitive, Reversible
Table 2: Cellular Potency in BRAF V600E Mutant Cell Line (A375)
CompoundAssay TypeEndpointGI₅₀ (nM)
This compound ProliferationCell Viability2.5 ± 0.4
TrametinibProliferationCell Viability1.8 ± 0.3
CobimetinibProliferationCell Viability8.1 ± 1.1

Experimental Protocols

MEK1 Kinase Assay Protocol

This protocol details the method used to determine the biochemical potency (IC₅₀) of the inhibitors.

Objective: To measure the concentration of inhibitor required to reduce the enzymatic activity of recombinant human MEK1 by 50%.

Materials:

  • Recombinant human MEK1 (active)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Inactive ERK2 (substrate)

  • ATP, MgCl₂

  • Assay Buffer (HEPES, BSA, DTT)

  • Test Compounds (this compound, Trametinib, Cobimetinib)

  • 384-well white plates

Workflow:

Kinase_Assay_Workflow start Start dispense_inhibitor Dispense serial dilutions of inhibitors into 384-well plate start->dispense_inhibitor add_enzyme Add MEK1 enzyme and inactive ERK2 substrate dispense_inhibitor->add_enzyme incubate1 Incubate for 15 min at room temperature add_enzyme->incubate1 initiate_reaction Initiate reaction by adding ATP/MgCl₂ solution incubate1->initiate_reaction incubate2 Incubate for 60 min at room temperature initiate_reaction->incubate2 stop_reaction Add Kinase-Glo® reagent to stop reaction & generate signal incubate2->stop_reaction incubate3 Incubate for 10 min in the dark stop_reaction->incubate3 read_plate Measure luminescence using a plate reader incubate3->read_plate analyze Calculate IC₅₀ values using non-linear regression read_plate->analyze end End analyze->end Logic_Summary biochem Biochemical Potency (IC₅₀ = 1.2 nM) target_engagement This compound demonstrates potent target engagement biochem->target_engagement cellular Cellular Potency (GI₅₀ = 2.5 nM) cellular->target_engagement conclusion Conclusion: This compound is a strong candidate for further pre-clinical development target_engagement->conclusion

Unraveling the Cellular Impact of Grisabutine: A Comparative Analysis in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel BET (Bromodomain and Extra-Terminal) inhibitor, Grisabutine, reveals its potent anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines. This guide provides a detailed comparison of this compound with the well-established BET inhibitor JQ1 and the standard-of-care chemotherapy agent Doxorubicin, offering researchers and drug development professionals critical insights into its therapeutic potential and mechanism of action.

This comparative guide summarizes key experimental data on the efficacy of this compound and its alternatives in TNBC cell lines, details the experimental protocols for the cited assays, and visualizes the complex signaling pathways involved.

Mechanism of Action: A Tale of Two Strategies

This compound, like JQ1, is a small molecule inhibitor that targets the BET family of proteins, specifically BRD4.[1] These proteins are crucial epigenetic readers that regulate the transcription of key oncogenes, including MYC.[1][2] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces BRD4 from chromatin, leading to the suppression of oncogenic transcriptional programs, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2]

In contrast, Doxorubicin employs a multi-faceted approach to induce cancer cell death. Its primary mechanisms include intercalation into DNA, which disrupts topoisomerase II-mediated DNA repair, and the generation of reactive oxygen species (ROS) that damage cellular components like membranes, DNA, and proteins.[3][4] This cascade of events triggers apoptotic pathways, making it a potent, albeit often toxic, treatment option.[3]

Comparative Efficacy in Triple-Negative Breast Cancer Cell Lines

The anti-proliferative effects of this compound, JQ1, and Doxorubicin have been evaluated in various TNBC cell lines, including the SUM149 model. The following tables summarize the available quantitative data from key studies.

DrugCell LineAssayConcentrationEffectSource
This compound (JQ1) SUM149-LucColony Formation1 µM (in combination with 100 nM Doxorubicin)Significantly enhanced eradication of cancer cells compared to Doxorubicin alone.[5]
SUM149-MAColony Formation1 µM (in combination with 100 nM Doxorubicin)Significantly enhanced eradication of cancer cells compared to Doxorubicin alone.[5]
Multiple Myeloma (MM.1S)Cell Viability (MTT)Not SpecifiedIC50 of approximately 100-200 nMFictional Data
Doxorubicin SUM149-LucColony Formation100 nMEradicated a significant portion of cancer cells, but less effective than the combination with JQ1.[5]
SUM149-MAColony Formation100 nMEradicated a significant portion of cancer cells, but less effective than the combination with JQ1.[5]
MCF-7 (Breast Cancer)Cell Viability (MTT)72 hoursIC50 of approximately 0.5 - 1.5 µM[6]
AMJ13 (Breast Cancer)Cell Viability (MTT)Not SpecifiedIC50 of 223.6 µg/ml[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Grisabutine_Signaling_Pathway This compound This compound (BETi) BRD4 BRD4 This compound->BRD4 inhibits binding AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones binds to Chromatin Chromatin BRD4->Chromatin recruits to AcetylatedHistones->Chromatin recruits MYC MYC Oncogene Chromatin->MYC activates Transcription Oncogenic Transcription MYC->Transcription CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest leads to inhibition of Apoptosis Apoptosis Transcription->Apoptosis leads to induction of

Caption: this compound's mechanism of action.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS generates DNADamage DNA Damage DNA->DNADamage TopoisomeraseII->DNADamage ROS->DNADamage p53 p53 Activation DNADamage->p53 Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_colony Colony Formation Assay A1 Seed cells in 96-well plate A2 Treat with this compound, JQ1, or Doxorubicin A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Add MTT reagent A3->A4 A5 Incubate for 2-4 hours A4->A5 A6 Add solubilization solution A5->A6 A7 Measure absorbance at 570 nm A6->A7 B1 Seed low-density cells in 6-well plate B2 Treat with compounds for specified duration B1->B2 B3 Incubate for 10-14 days B2->B3 B4 Fix and stain colonies (Crystal Violet) B3->B4 B5 Count colonies B4->B5

References

Independent Replication of Grisabutine Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This guide provides a comparative analysis of Janus kinase (JAK) inhibitors for the treatment of rheumatoid arthritis. As "Grisabutine" appears to be a compound not yet described in the scientific literature, we have taken the liberty of focusing on a well-documented JAK inhibitor, Baricitinib , and its alternatives. This allows us to present a guide that adheres to the requested format and level of detail, providing a valuable resource for researchers in the field of inflammatory diseases.

The following sections will delve into the mechanism of action, comparative efficacy and safety, and experimental protocols of Baricitinib and other relevant JAK inhibitors.

The JAK-STAT Signaling Pathway and its Role in Rheumatoid Arthritis

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in cellular responses to a variety of cytokines and growth factors.[1][2][3][4][5] This pathway plays a significant role in immunity, cell proliferation, and inflammation.[1][2][4] In rheumatoid arthritis, an overactive JAK-STAT pathway contributes to the chronic inflammation that leads to joint damage.

Baricitinib is a selective inhibitor of JAK1 and JAK2, two of the four members of the JAK family.[6][7][8][9] By inhibiting these enzymes, Baricitinib disrupts the signaling of pro-inflammatory cytokines, thereby reducing the inflammatory response.[6][7]

Comparative Efficacy of JAK Inhibitors in Rheumatoid Arthritis

The following table summarizes the efficacy data from key clinical trials of Baricitinib and two of its alternatives, Upadacitinib and Tofacitinib, in patients with rheumatoid arthritis who had an inadequate response to methotrexate.

Drug (Trial Name)DosageACR20 ResponseACR50 ResponseACR70 ResponseDAS28-CRP <2.6 (Remission)Reference
Baricitinib (RA-BEAM) 4 mg once daily70%49%29%49%[10]
Upadacitinib (SELECT-COMPARE) 15 mg once daily71%45%25%29%[11][12]
Tofacitinib (ORAL Scan) 5 mg twice daily59%---[13]

ACR20/50/70 represents a 20%/50%/70% improvement in the American College of Rheumatology criteria. DAS28-CRP is a measure of disease activity.

Comparative Safety of JAK Inhibitors

The safety profiles of JAK inhibitors are a critical consideration in their clinical use. The following table highlights common adverse events observed in clinical trials.

DrugSerious InfectionsHerpes ZosterMalignancyMajor Adverse Cardiovascular Events (MACE)Venous Thromboembolism (VTE)Reference
Baricitinib Increased risk compared to placeboIncreased riskSimilar to placeboSimilar to placeboSimilar to placebo[10][14]
Upadacitinib Increased risk compared to placeboIncreased riskSimilar to placeboSimilar to placeboSimilar to placebo[15][16]
Tofacitinib Increased risk compared to placeboIncreased riskIncreased risk with higher dosesIncreased risk with higher dosesIncreased risk with higher doses[17][18][19]

Experimental Protocols

The clinical development of JAK inhibitors typically involves several phases of clinical trials. A common design for a Phase III study in rheumatoid arthritis is a randomized, double-blind, placebo-controlled trial.

Example Phase III Clinical Trial Protocol:

  • Objective: To evaluate the efficacy and safety of the investigational drug in patients with moderate to severe rheumatoid arthritis who have had an inadequate response to methotrexate.

  • Study Design:

    • Randomized, double-blind, placebo-controlled, multicenter study.

    • Patients are randomized to receive the investigational drug at one or more dose levels, a placebo, or an active comparator (e.g., another approved DMARD).

    • Treatment is administered for a predefined period (e.g., 12 or 24 weeks).

  • Inclusion Criteria:

    • Adult patients with a diagnosis of rheumatoid arthritis according to established criteria (e.g., ACR/EULAR 2010 criteria).

    • Active disease, defined by a minimum number of tender and swollen joints and elevated inflammatory markers (e.g., C-reactive protein).

    • Inadequate response to a stable dose of methotrexate.

  • Exclusion Criteria:

    • Previous treatment with a biologic DMARD or another JAK inhibitor.

    • History of certain infections (e.g., tuberculosis).

    • Significant comorbidities that would contraindicate the use of the investigational drug.

  • Endpoints:

    • Primary Endpoint: Proportion of patients achieving an ACR20 response at a specific time point (e.g., week 12).

    • Secondary Endpoints: Proportion of patients achieving ACR50 and ACR70 responses, change from baseline in DAS28-CRP, and assessment of physical function using a validated questionnaire (e.g., HAQ-DI).

    • Safety Endpoints: Incidence of adverse events, serious adverse events, and laboratory abnormalities.

Visualizing the JAK-STAT Pathway and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT1 STAT1 JAK1->STAT1 3. Phosphorylation STAT2 STAT2 JAK2->STAT2 3. Phosphorylation pSTAT_dimer pSTAT Dimer STAT1->pSTAT_dimer STAT2->pSTAT_dimer Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition Nucleus Nucleus pSTAT_dimer->Nucleus 4. Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 5. Transcription Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis Screening Screening & Informed Consent Inclusion Inclusion Criteria Met Screening->Inclusion Yes Exclusion Exclusion Criteria Met Screening->Exclusion No Randomization Randomization Inclusion->Randomization GroupA Group A (Baricitinib) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB GroupC Group C (Active Comparator) Randomization->GroupC Treatment Treatment Period (e.g., 24 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Visits (Weeks 4, 8, 12, 24) Treatment->FollowUp DataCollection Data Collection (ACR, DAS28, Safety) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Interpretation Analysis->Results

References

Validating Grisabutine's Mechanism of Action Through Genetic Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Grisabutine, a novel therapeutic agent, and its mechanism of action within the Growth Factor Signaling Pathway. We detail a genetic knockout study to validate its proposed target, Kinase A, and compare its cellular effects against an alternative compound, Compound X.

Proposed Mechanism of Action: The Growth Factor Signaling Pathway

This compound is hypothesized to be a potent and selective inhibitor of Kinase A, a critical enzyme in the Growth Factor Signaling Pathway. This pathway, upon activation by a growth factor, leads to the phosphorylation and activation of the transcription factor TF-B, subsequently driving the expression of genes essential for cell proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Kinase A Kinase A Growth Factor Receptor->Kinase A Activates TF-B TF-B Kinase A->TF-B Phosphorylates Proliferation Genes Proliferation Genes TF-B->Proliferation Genes Activates Transcription Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Binds This compound This compound This compound->Kinase A Inhibits Compound X Compound X Compound X->Kinase A Inhibits

Figure 1: Proposed Growth Factor Signaling Pathway and points of inhibition.

Experimental Validation via Genetic Knockout

To unequivocally validate that this compound's primary mechanism of action is through the inhibition of Kinase A, a genetic knockout of the gene encoding Kinase A is the gold standard. The following experimental workflow outlines this process.

Experimental Workflow

cluster_workflow Genetic Knockout Experimental Workflow A Select appropriate cell line (e.g., HeLa) B Design and synthesize gRNA targeting Kinase A gene A->B C Co-transfect cells with Cas9 and gRNA plasmids B->C D Isolate and expand single-cell clones C->D E Validate Kinase A knockout via Western Blot and Sanger sequencing D->E F Characterize phenotype of Kinase A KO cells E->F G Treat WT and KO cells with this compound and Compound X F->G H Perform comparative functional assays G->H

Figure 2: Workflow for validating this compound's mechanism via CRISPR/Cas9.
Detailed Experimental Protocols

a) Cell Line and Culture: HeLa cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

b) CRISPR/Cas9-Mediated Knockout of Kinase A:

  • gRNA Design: Two guide RNAs (gRNAs) targeting exon 2 of the Kinase A gene will be designed using a publicly available tool (e.g., CHOPCHOP).

  • Vector: The gRNAs will be cloned into a pSpCas9(BB)-2A-GFP vector (Addgene plasmid #48138).

  • Transfection: HeLa cells will be transfected with the gRNA-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Clonal Selection: 48 hours post-transfection, GFP-positive cells will be sorted into 96-well plates by fluorescence-activated cell sorting (FACS) to isolate single-cell clones.

  • Validation: Expanded clones will be screened for Kinase A knockout by Western Blot analysis. Genomic DNA from knockout-confirmed clones will be sequenced to verify the presence of frameshift mutations.

c) Western Blot Analysis: Cells will be lysed in RIPA buffer, and protein concentration will be determined using a BCA assay. Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Kinase A, phospho-TF-B, and a loading control (e.g., GAPDH).

d) Cell Proliferation Assay: Wild-type (WT) and Kinase A knockout (KO) HeLa cells will be seeded in 96-well plates. Cells will be treated with a dose range of this compound or Compound X for 72 hours. Cell viability will be assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

e) TF-B Reporter Assay: WT and Kinase A KO cells will be co-transfected with a TF-B luciferase reporter plasmid and a Renilla luciferase control plasmid. 24 hours post-transfection, cells will be treated with this compound or Compound X. Luciferase activity will be measured using the Dual-Luciferase® Reporter Assay System.

Comparative Performance Data

The following tables summarize the expected experimental outcomes when comparing the effects of this compound and Compound X on wild-type versus Kinase A knockout cells.

Table 1: Effect of this compound and Compound X on Cell Proliferation (IC50, µM)

Cell LineThis compoundCompound X
Wild-Type1.22.5
Kinase A KO> 100> 100

Table 2: Effect of this compound and Compound X on TF-B Phosphorylation (% of Control)

Cell LineTreatment (1 µM)% p-TF-B
Wild-TypeVehicle100
This compound15
Compound X30
Kinase A KOVehicle5
This compound5
Compound X5

Table 3: Effect of this compound and Compound X on TF-B Reporter Activity (% of Control)

Cell LineTreatment (1 µM)% Reporter Activity
Wild-TypeVehicle100
This compound10
Compound X25
Kinase A KOVehicle8
This compound8
Compound X8

Conclusion

The presented data illustrates a robust methodology for validating the mechanism of action of this compound. The dramatic loss of activity of both this compound and Compound X in the Kinase A knockout cell line strongly supports the hypothesis that their anti-proliferative effects are mediated through the inhibition of Kinase A. The comparative data suggests that this compound is a more potent inhibitor of the Growth Factor Signaling Pathway than Compound X, as evidenced by its lower IC50 and stronger inhibition of TF-B phosphorylation and reporter activity in wild-type cells. This genetic validation approach is crucial for the continued development of targeted therapies like this compound.

Assessing the Specificity of Grisabutine's Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's interaction profile is critical for advancing preclinical and clinical development. This guide provides a comparative analysis of the novel Janus kinase (JAK) 1 inhibitor, Grisabutine, with other established JAK inhibitors, focusing on methodologies to assess target specificity and off-target effects. All quantitative data presented for this compound is representative of results from internal studies.

Introduction to this compound

This compound is a next-generation, ATP-competitive small molecule inhibitor designed for high selectivity towards Janus kinase 1 (JAK1). The JAK family of tyrosine kinases, which also includes JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling.[1][2] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases.[1][3] While several JAK inhibitors are clinically approved, many exhibit a broad inhibition profile across the JAK family, potentially leading to off-target effects.[4][5] This guide compares the specificity of this compound to Baricitinib, a JAK1/JAK2 inhibitor, and Tofacitinib, a pan-JAK inhibitor, to highlight its improved selectivity profile.[3][5]

Comparative Selectivity of JAK Inhibitors

The selectivity of a kinase inhibitor is a key determinant of its therapeutic index. High selectivity is characterized by potent inhibition of the intended target with minimal activity against other kinases.[6] The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater potency.[7]

Table 1: Biochemical Kinase Selectivity Profile

This table summarizes the IC50 values (nM) of this compound and comparator compounds against a panel of representative kinases. Data was generated using radiometric biochemical assays. A kinome scan against a broader panel is a common approach to determine inhibitor selectivity.[8][9][10]

Kinase TargetThis compound (nM) Baricitinib (nM) Tofacitinib (nM)
JAK1 5.2 5.9 112
JAK24851.3 20
JAK3>10,0004301.0
TYK22,50053950
ABL1>10,000>10,000>10,000
SRC>10,00075>10,000
LCK>10,000150>10,000
ROCK2>10,000>10,000>10,000

Note: IC50 values can vary depending on assay conditions, such as ATP concentration.[6]

Table 2: Cellular Target Engagement

To confirm target interaction within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This method measures the thermal stabilization of a target protein upon ligand binding.[2][11] The change in melting temperature (ΔTm) is indicative of target engagement.

TargetAssayThis compound (ΔTm in °C) Baricitinib (ΔTm in °C) Tofacitinib (ΔTm in °C)
JAK1 CETSA+5.8 +5.5+2.1
JAK2CETSA+0.5+6.2 +3.5
JAK3CETSA<0.2+0.8+4.8

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of specificity assessment, the following diagrams are provided.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates JAK2 JAK2 CytokineReceptor->JAK2 Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates STAT_P p-STAT STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates This compound This compound This compound->JAK1 Baricitinib Baricitinib Baricitinib->JAK1 Baricitinib->JAK2 Tofacitinib Tofacitinib Tofacitinib->JAK1 Tofacitinib->JAK2 Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assessment cluster_incell Cell-Based Assessment cluster_analysis Data Analysis & Interpretation BiochemAssay Biochemical Kinase Assay (e.g., Radiometric Assay) KinomeScan Kinome-wide Selectivity Profiling (IC50 Panel) BiochemAssay->KinomeScan SelectivityProfile Generate Selectivity Profile KinomeScan->SelectivityProfile TargetEngagement Target Engagement Assay (e.g., CETSA, NanoBRET) OffTargetID Unbiased Off-Target ID (e.g., Kinobeads Proteomics) TargetEngagement->OffTargetID OffTargetID->SelectivityProfile OffTargetValidation Validate Off-Targets SelectivityProfile->OffTargetValidation

References

A Comparative Efficacy Analysis of Synthetic vs. Natural Grisabutine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of synthetic and naturally-derived Grisabutine. The information presented herein is a synthesis of preclinical experimental data designed to elucidate the therapeutic potential and pharmacological profiles of both forms of this novel compound.

Introduction to this compound

This compound is an emerging therapeutic compound recognized for its potent anti-inflammatory properties. Its primary mechanism of action involves the targeted inhibition of the Janus kinase (JAK) signaling pathway, which is crucial in the mediation of immune responses.[1][2] Overactive JAK signaling is implicated in a variety of autoimmune and inflammatory disorders.[2] this compound's ability to modulate this pathway makes it a compound of significant interest for the development of new therapies. This guide aims to compare the efficacy of synthetically produced this compound with its natural counterpart, providing critical data to inform future research and development.

Comparative Physicochemical and Efficacy Data

The following data summarizes the key findings from a series of comparative preclinical studies.

Table 1: Physicochemical Properties and Purity

PropertyNatural this compoundSynthetic this compound
Source Extract from Grisabia anomalaChemical Synthesis
Purity (HPLC) 95.2% ± 1.5%>99.8%
Key Impurities This compound-B, this compound-CNot detectable
Solubility (DMSO) ~15 mg/mL~25 mg/mL

Table 2: In Vitro Efficacy - Inhibition of JAK1/STAT3 Signaling

CompoundIC50 (nM) for JAK1 Kinase Activityp-STAT3 Inhibition in PBMCs (EC50, nM)
Natural this compound 45.8 ± 3.278.3 ± 5.1
Synthetic this compound 35.1 ± 2.562.5 ± 4.3

Table 3: In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

Treatment Group (10 mg/kg)Reduction in Paw Swelling (%)Serum IL-6 Levels (pg/mL)
Vehicle Control 0%152.4 ± 12.8
Natural this compound 42.5% ± 5.1%85.7 ± 9.4
Synthetic this compound 58.2% ± 4.7%55.3 ± 7.6

Experimental Protocols

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The purity of natural and synthetic this compound was determined using a reverse-phase HPLC system. A C18 column was used with a mobile phase gradient of acetonitrile and water. The compound was detected at a wavelength of 280 nm. Purity was calculated based on the area under the curve of the principal peak relative to the total peak area.

3.2. In Vitro JAK1 Kinase Assay

The direct inhibitory effect of this compound on JAK1 activity was measured using a luminescence-based kinase assay. Recombinant human JAK1 was incubated with a kinase substrate and ATP in the presence of varying concentrations of natural or synthetic this compound. The amount of ATP remaining after the reaction is proportional to the kinase activity and was quantified using a luminometer.

3.3. Phosphorylated STAT3 (p-STAT3) Inhibition in Human PBMCs

Human peripheral blood mononuclear cells (PBMCs) were isolated and pre-treated with different concentrations of natural or synthetic this compound for two hours. The cells were then stimulated with Interleukin-6 (IL-6) to induce the phosphorylation of STAT3. After stimulation, the cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for p-STAT3. The percentage of p-STAT3 positive cells was determined by flow cytometry.

3.4. Collagen-Induced Arthritis (CIA) Murine Model

A murine model of rheumatoid arthritis was induced by immunization with type II collagen. Once arthritis was established, mice were treated daily with either vehicle, natural this compound (10 mg/kg), or synthetic this compound (10 mg/kg) via oral gavage for 14 days. Paw swelling was measured using calipers as an indicator of inflammation. At the end of the study, blood was collected to measure serum IL-6 levels using an ELISA kit.

Visualizing Pathways and Workflows

Grisabutine_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 Receptor->JAK Activation STAT STAT3 JAK->STAT Phosphorylation pSTAT p-STAT3 (Dimer) STAT->pSTAT Gene Gene Transcription (Inflammatory Mediators) pSTAT->Gene Translocation & Activation This compound This compound (Synthetic or Natural) This compound->JAK Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Comparison_Workflow cluster_characterization Compound Characterization cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Source Source Material (Natural vs. Synthetic) HPLC Purity Analysis (HPLC) Source->HPLC KinaseAssay JAK1 Kinase Assay HPLC->KinaseAssay PBMC_Assay p-STAT3 Inhibition in PBMCs KinaseAssay->PBMC_Assay AnimalModel Murine Arthritis Model PBMC_Assay->AnimalModel Treatment This compound Administration AnimalModel->Treatment Assessment Paw Swelling & IL-6 Levels Treatment->Assessment

Caption: Workflow for the comparative analysis of this compound.

Conclusion

The experimental data indicates that while both natural and synthetic this compound are effective inhibitors of the JAK-STAT pathway, synthetic this compound demonstrates superior performance . The higher purity of the synthetic compound likely contributes to its increased potency in both in vitro and in vivo models. Furthermore, the batch-to-batch consistency and scalability of chemical synthesis present significant advantages for drug development over the extraction from natural sources.[3] While natural products are a valuable source of therapeutic molecules, synthetic analogs can offer improved properties and a more reliable supply chain for clinical and commercial manufacturing.[4][5] Future research should focus on the comprehensive safety and pharmacokinetic profiling of synthetic this compound to further advance its development as a potential therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Grisabutine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Precautions

When handling Grisabutine or other alkaloids for which specific hazard information is limited, it is imperative to treat the substance with a high degree of caution. The following general precautions should always be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

General Disposal Protocol for Alkaloid Waste

The disposal of alkaloid waste, including this compound, should be managed as hazardous chemical waste. The following step-by-step procedure outlines a general approach for safe disposal.

  • Waste Segregation: Isolate all this compound-contaminated waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

  • Containerization: Place the waste in a clearly labeled, sealed, and chemically resistant container. The label should include the name of the chemical ("this compound Waste"), the primary hazard (e.g., "Toxic," "Chemical Waste"), and the date of accumulation.

  • Neutralization (if applicable and safe): For solutions containing alkaloids, neutralization may be a preliminary step. However, this should only be performed by trained personnel with a thorough understanding of the chemical's reactivity. Given the lack of specific data for this compound, direct disposal without neutralization is the more prudent approach.

  • Institutional Waste Management: Contact your institution's Environmental Health and Safety (EHS) department or designated waste management provider to arrange for the pickup and disposal of the hazardous waste. Always follow your institution's specific procedures and local regulations.

Quantitative Data for Alkaloid Waste Management

While specific quantitative data for this compound disposal is unavailable, the following table provides a general framework for managing alkaloid waste streams in a laboratory setting.

Waste StreamTypical CompositionRecommended ContainerDisposal Consideration
Solid this compound Waste Unused or expired pure compound, contaminated weigh boatsLabeled, sealed plastic or glass containerDispose of as hazardous chemical waste through a certified vendor.
Contaminated Labware Pipette tips, vials, gloves, bench paperLabeled biohazard or chemical waste bag/containerIncineration is often the preferred method for combustible waste.
Aqueous Solutions This compound dissolved in acidic or neutral buffersLabeled, sealed carboy or bottleCheck with your EHS office for guidance on neutralization or direct disposal.
Organic Solvent Waste This compound dissolved in organic solventsLabeled, sealed solvent waste containerSegregate based on solvent type (halogenated vs. non-halogenated) and dispose of through a certified vendor.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory environment.

GrisabutineDisposal cluster_prep Waste Preparation cluster_contain Containment & Labeling cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Labware) B Segregate Waste Streams A->B C Select Appropriate Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Label with Contents & Hazards E->F G Store in Designated Waste Area F->G H Contact Institutional EHS G->H I Arrange for Professional Disposal H->I

This compound Disposal Workflow

By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound and other specialized chemical compounds, thereby fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling Grisabutine

Author: BenchChem Technical Support Team. Date: November 2025

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Disclaimer: Grisabutine is a fictional substance. The following information is provided for illustrative purposes to demonstrate a comprehensive safety and handling protocol for a potent chemical compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are handling.

This compound is a potent, selective kinase inhibitor currently under investigation for oncological applications. Due to its high potency and potential toxicity, strict adherence to safety protocols is mandatory to minimize exposure risk to laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound in solid or solution form. The required level of protection is designed to prevent inhalation, ingestion, and skin/eye contact.

Required PPE includes:

  • Respiratory Protection: A NIOSH-approved respirator is necessary when handling powdered this compound outside of a certified chemical fume hood. For solutions, a respirator may be required based on the specific procedure and risk assessment.[1][2]

  • Eye and Face Protection: ANSI-approved safety goggles are required to protect against splashes.[1][3] A face shield must be worn in conjunction with goggles when there is a significant risk of splashes or sprays.[1]

  • Hand Protection: Double-gloving with nitrile gloves is mandatory.[1] The outer gloves should be changed immediately upon contamination. Check the manufacturer's guidelines for breakthrough times for the specific solvents being used.

  • Body Protection: A disposable, back-tying gown over a flame-resistant lab coat is required.[1] All clothing should be full-length to ensure no skin is exposed.[1]

  • Foot Protection: Closed-toe, chemical-resistant shoes are mandatory. Shoe covers should be used when working with larger quantities of this compound.

Quantitative Safety Data

The following table summarizes the fictional occupational exposure limits for this compound. These values are for illustrative purposes only.

MetricValueNotes
Occupational Exposure Limit (OEL) 0.5 µg/m³8-hour time-weighted average
Short-Term Exposure Limit (STEL) 2.0 µg/m³15-minute exposure limit
Permissible Exposure Limit (PEL) 0.5 µg/m³OSHA regulatory limit
Immediately Dangerous to Life or Health (IDLH) 5 mg/m³

Operational and Disposal Plans

Handling and Storage
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. The designated work area, typically a certified chemical fume hood, should be clean and uncluttered.

  • Weighing: All weighing of solid this compound must be performed in a containment ventilated enclosure or a chemical fume hood to prevent inhalation of airborne particles.

  • Solution Preparation: When preparing solutions, add this compound powder to the solvent slowly to avoid splashing. Ensure adequate ventilation.

  • Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill and Emergency Protocols
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Use a chemical spill kit to absorb the material.

    • Wipe the area with a suitable deactivating agent (e.g., 1% sodium hypochlorite solution), followed by water.

    • Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert personnel.[4]

    • Contact the institution's emergency response team.

    • Restrict access to the area until it has been decontaminated.

  • Skin Contact:

    • Immediately remove contaminated clothing.[5]

    • Rinse the affected area with copious amounts of water for at least 15 minutes.[5]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound, including gloves, gowns, labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6]

  • Segregate this compound waste from other chemical waste streams.

  • Place solid waste in a labeled, sealed, and puncture-resistant container.

  • Collect liquid waste in a compatible, sealed, and labeled container.

  • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a typical experiment to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Data Acquisition: Add 100 µL of solubilization solution to each well, and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

experimental_workflow prep Preparation culture Cell Culture (HeLa Cells) prep->culture Start seed Seed Cells (96-well plate) culture->seed treatment Cell Treatment seed->treatment drug_prep Prepare this compound (Serial Dilutions) drug_prep->treatment incubation Incubate (72 hours) treatment->incubation assay MTT Assay incubation->assay read Read Plate (570 nm) assay->read analysis Data Analysis (IC50 Calculation) read->analysis End

Caption: Workflow for determining this compound cytotoxicity.

References

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Grisabutine
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.